Farnesiferol C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(E)-3-methyl-5-[(1S,2R,4R)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]pent-2-enoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-16(5-9-20-23(2,3)21-11-13-24(20,4)28-21)12-14-26-18-8-6-17-7-10-22(25)27-19(17)15-18/h6-8,10,12,15,20-21H,5,9,11,13-14H2,1-4H3/b16-12+/t20-,21-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHZHKVSLMBEJP-QYQYHAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC3C(C4CCC3(O4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H]3[C@@]4(CC[C@H](C3(C)C)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317173 | |
| Record name | Farnesiferol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-17-4 | |
| Record name | Farnesiferol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesiferol C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesiferol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FARNESIFEROL C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56P18T724F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Discovery and Isolation of Farnesiferol C from Ferula Species: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, isolation, and biological significance of Farnesiferol C, a promising sesquiterpene coumarin derived from Ferula species.
This compound is a natural compound that has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2][3] This technical guide details the methodologies for its extraction and purification, presents key quantitative data, and visualizes the experimental workflow and a relevant biological pathway.
Discovery and Natural Occurrence
This compound is a sesquiterpene coumarin predominantly isolated from plants of the Ferula genus, which belongs to the Apiaceae family.[1][2][3] Notable species from which this compound has been extracted include Ferula assa-foetida and Ferula szowitsiana.[1][2][3] The compound is often found in the roots and oleo-gum-resins of these plants.[2][4][5]
Quantitative Data Summary
The following tables provide a summary of the quantitative data related to this compound. The yield of the compound can vary depending on the plant source and extraction method, with reported yields ranging from 0.003% to 0.18%.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₀O₄ | [6] |
| Molecular Weight | 382.49 g/mol | [7] |
| Melting Point | 82°C | [4] |
| Optical Rotation | -36 deg-mL/g-dm (c=1 g/mL in chloroform) | [4] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Description |
| 7.63 (d, J=9.5 Hz, 1H) | H-4 |
| 6.25 (d, J=9.5 Hz, 1H) | H-3 |
| 7.35 (d, J=8.5 Hz, 1H) | H-5 |
| 6.84 (dd, J=8.5, 2.4 Hz, 1H) | H-6 |
| 6.81 (d, J=2.4 Hz, 1H) | H-8 |
| 4.58 (d, J=7.8 Hz, 2H) | H-1' |
| 5.49 (t, J=7.8 Hz, 1H) | H-2' |
| ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Carbon Atom |
| 161.4 | C-2 |
| 112.8 | C-3 |
| 143.6 | C-4 |
| 128.9 | C-5 |
| 112.7 | C-6 |
| 162.1 | C-7 |
| 101.3 | C-8 |
| 155.9 | C-9 |
| 113.2 | C-10 |
| ... | ... |
Note: The complete and detailed NMR data can be found in specialized chemical databases and research articles.[5]
Detailed Experimental Protocols
The following protocol outlines a general method for the isolation and purification of this compound from the roots of Ferula species.
3.1. Extraction
-
Preparation of Plant Material: Air-dry the roots of the selected Ferula species and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material in a suitable solvent such as acetone or ethyl acetate at room temperature.[4][5]
-
Filtration and Concentration: After a sufficient extraction period (e.g., 72 hours), filter the mixture. Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude residue.[5]
3.2. Purification
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.[5]
-
Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC on silica gel plates with a petroleum ether/ethyl acetate mobile phase to identify the fractions containing this compound.[5]
-
Preparative TLC: Achieve final purification of the this compound-containing fractions using preparative TLC.[5]
-
Structure Confirmation: Confirm the structure of the purified this compound using spectroscopic methods, primarily ¹H NMR and ¹³C NMR.[5]
Visualizations
Experimental Workflow Diagram
References
- 1. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C24H30O4 | CID 15559239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Farnesiferol A = 85 NMR 511-33-1 [sigmaaldrich.com]
Farnesiferol C: A Comprehensive Technical Guide to its Natural Sources and Geographical Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesiferol C is a sesquiterpene coumarin that has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anticancer properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, its geographical distribution, and the methodologies for its isolation and characterization. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Natural Sources and Geographical Distribution
This compound is primarily isolated from plant species belonging to the genus Ferula, a member of the Apiaceae family.[1][2] This genus comprises over 170 species and is predominantly distributed across the Mediterranean region and Central Asia, with some species found in North India and the Far East. The highest diversity of Ferula species is concentrated in Southwest Asia.
The principal plant sources of this compound identified to date are:
-
Ferula assa-foetida : This species is a significant source of the oleo-gum-resin known as asafoetida and is a well-documented natural source of this compound.[1][2] Its native range is Southern Iran.[3][4]
-
Ferula szowitsiana : This species is another primary source from which this compound has been isolated.[1][2] The geographical distribution of F. szowitsiana is widespread within the Irano-Turanian region.[5]
-
Ferula sinkiangensis : Research has also reported the presence of this compound in this particular Ferula species.
-
Ferula persica : This species has also been identified as a source of this compound.
The geographical distribution of this compound is intrinsically linked to the distribution of its source plants. The following diagram illustrates this relationship.
Caption: Logical relationship of this compound's geographical distribution.
Quantitative Analysis of this compound Yield
The yield of this compound from its natural sources can vary depending on the plant species, geographical location, and the extraction method employed. A summary of reported yields is presented in the table below for comparative analysis.
| Plant Species | Plant Part | Extraction Solvent | Yield (%) |
| Ferula assa-foetida | Oleo-gum-resin | Not Specified | 0.06 |
| Ferula szowitsiana | Roots | Not Specified | 0.0172 |
| Ferula persica | Oleo-gum-resin | Not Specified | 0.003 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a synthesized methodology based on common practices for the isolation of sesquiterpene coumarins from Ferula species.
1. Plant Material Collection and Preparation:
-
Collect the roots or oleo-gum-resin of the desired Ferula species.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Perform maceration of the powdered plant material with an organic solvent of moderate polarity, such as dichloromethane or ethyl acetate, at room temperature. A common ratio is 1:5 (w/v) of plant material to solvent.
-
For exhaustive extraction, a Soxhlet apparatus can be utilized.
-
Repeat the extraction process multiple times (typically 3x) to ensure maximum recovery of the compound.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
3. Chromatographic Purification:
-
Column Chromatography (CC):
-
Subject the crude extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate from 100:0 to 0:100.
-
Collect fractions of a specific volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 366 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions from CC to preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water in an isocratic or gradient elution mode.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
4. Structure Elucidation and Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorbance.
-
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Caption: A generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has been shown to exert its anticancer effects through the induction of apoptosis in various cancer cell lines.[6][7] One of the key mechanisms is the instigation of a Reactive Oxygen Species (ROS)-dependent apoptotic pathway.[6][7][8][9]
The proposed signaling cascade is as follows:
-
This compound treatment leads to an increase in intracellular ROS levels.
-
Elevated ROS disrupts the mitochondrial membrane potential.
-
This disruption triggers the release of pro-apoptotic proteins from the mitochondria.
-
The release of these proteins activates the caspase cascade, particularly caspase-9 and caspase-3.
-
Activated caspases execute the apoptotic program, leading to cell death.
The following diagram visualizes this signaling pathway.
Caption: this compound-induced ROS-dependent apoptosis signaling.
Conclusion
This compound represents a promising natural product for drug development, particularly in the field of oncology. Its reliable natural sources within the Ferula genus, coupled with established isolation and purification protocols, provide a solid foundation for further research and development. Understanding its geographical distribution is crucial for sustainable sourcing and conservation of the source species. The elucidation of its mechanism of action, including the induction of ROS-dependent apoptosis, offers valuable insights for the design of novel therapeutic strategies. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the therapeutic potential of this compound.
References
- 1. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ferula assa-foetida L. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. Ferula assa-foetida - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Unraveling the Molecular Architecture of Farnesiferol C: A Technical Guide to NMR-Based Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical structure elucidation of Farnesiferol C, a sesquiterpene coumarin of significant interest, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This compound, isolated from plants of the Ferula genus, has garnered attention for its potential biological activities.[1][2] The definitive determination of its complex molecular structure is paramount for structure-activity relationship studies and further drug development endeavors. This guide provides a comprehensive overview of the NMR data, experimental protocols, and the logical workflow employed in piecing together the intricate structure of this natural product.
The Molecular Blueprint: Summarized NMR Data
The structural framework of this compound was meticulously assembled through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The quantitative 1H and 13C NMR data, acquired in deuterated chloroform (CDCl₃), are summarized below. These tables provide the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), which are fundamental to assigning the proton and carbon environments within the molecule.
Table 1: 1H NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.24 | d | 9.5 |
| 4 | 7.62 | d | 9.5 |
| 5 | 7.34 | d | 8.4 |
| 6 | 6.82 | dd | 8.4, 2.4 |
| 8 | 6.79 | d | 2.4 |
| 1' | 4.56 | d | 6.8 |
| 2' | 5.50 | t | 6.8 |
| 4' | 2.29 | t | 7.6 |
| 5' | 1.62 | m | |
| 6' | 1.83 | m | |
| 7' | 3.83 | d | 3.2 |
| 9' | 1.35 | m | |
| 10' | 1.55 | m | |
| 11' | 1.75 | s | |
| 12' | 0.82 | s | |
| 13' | 0.98 | s | |
| 14' | 0.88 | s |
Table 2: 13C NMR Spectroscopic Data for this compound (in CDCl₃) [3]
| Position | δC (ppm) |
| 2 | 161.2 |
| 3 | 112.8 |
| 4 | 143.5 |
| 4a | 113.2 |
| 5 | 128.8 |
| 6 | 112.9 |
| 7 | 162.6 |
| 8 | 101.3 |
| 8a | 155.8 |
| 1' | 65.8 |
| 2' | 120.2 |
| 3' | 141.9 |
| 4' | 39.7 |
| 5' | 22.6 |
| 6' | 40.8 |
| 7' | 87.5 |
| 8' | 49.8 |
| 9' | 29.8 |
| 10' | 48.2 |
| 11' | 16.2 |
| 12' | 25.9 |
| 13' | 30.1 |
| 14' | 20.7 |
The Path to Discovery: Experimental Workflow
The elucidation of this compound's structure follows a systematic workflow, beginning with the isolation of the pure compound and culminating in the detailed analysis of its NMR spectra. The logical progression of this process is visualized in the following diagram.
Connecting the Dots: 2D NMR Correlation Analysis
Two-dimensional NMR spectroscopy is indispensable for establishing the connectivity of atoms within a molecule. The following sections describe the key correlations observed for this compound.
1H-1H COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds, allowing for the identification of spin systems within the molecule. For this compound, key COSY correlations would establish the connectivity within the coumarin and the sesquiterpene moieties.
1H-13C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to their attached carbons, providing a powerful tool for assigning carbon signals based on the more readily interpretable proton spectrum. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is crucial for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two to three bonds apart. These long-range correlations bridge non-protonated carbons and connect different spin systems, ultimately revealing the complete carbon skeleton.
Key HMBC correlations for this compound would include:
-
Coumarin Core: Correlations from H-3 to C-2 and C-4a, from H-4 to C-2 and C-5, and from H-5 to C-4, C-7, and C-8a, confirming the coumarin ring structure.
-
Ether Linkage: A crucial correlation between the protons of the methylene group at C-1' and the carbon at C-7 of the coumarin ring, establishing the ether linkage between the two main moieties.
-
Sesquiterpene Moiety: Correlations from the methyl protons (H-11', H-12', H-13', H-14') to adjacent quaternary and methine carbons, which are essential for assembling the bicyclic system of the sesquiterpene unit.
References
An In-Depth Technical Guide to the Spectroscopic Data Analysis of Farnesiferol C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Farnesiferol C, a sesquiterpene coumarin of significant interest in pharmaceutical research. The following sections detail its structural elucidation through Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended to serve as a core reference for researchers engaged in the study and development of this compound and related natural products.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 6.25 | d | 9.5 |
| 4 | 7.63 | d | 9.5 |
| 5 | 7.35 | d | 8.4 |
| 6 | 6.83 | dd | 8.4, 2.4 |
| 8 | 6.89 | d | 2.4 |
| 1' | 4.65 | d | 6.8 |
| 2' | 5.51 | t | 6.8 |
| 4' | 2.29 | m | |
| 5' | 1.62 | m | |
| 6'a | 1.38 | m | |
| 6'b | 1.05 | m | |
| 8' | 1.81 | m | |
| 9'a | 1.65 | m | |
| 9'b | 1.45 | m | |
| 10' | 3.85 | d | 4.0 |
| 12' | 1.76 | s | |
| 13' | 1.01 | s | |
| 14' | 0.85 | s | |
| 15' | 0.81 | s |
Data obtained from the analysis of this compound isolated from Ferula pseudalliacea.
¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
| Position | δ (ppm) |
| 2 | 161.4 |
| 3 | 112.9 |
| 4 | 143.5 |
| 4a | 112.7 |
| 5 | 128.9 |
| 6 | 113.1 |
| 7 | 162.0 |
| 8 | 101.5 |
| 8a | 155.9 |
| 1' | 66.1 |
| 2' | 120.1 |
| 3' | 141.9 |
| 4' | 39.5 |
| 5' | 23.9 |
| 6' | 29.8 |
| 7' | 87.8 |
| 8' | 49.5 |
| 9' | 42.1 |
| 10' | 78.9 |
| 11' | 48.3 |
| 12' | 16.5 |
| 13' | 26.1 |
| 14' | 20.7 |
| 15' | 20.4 |
Data obtained from the analysis of this compound isolated from Ferula pseudalliacea.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-ESIMS) confirms the molecular formula and provides the exact mass of this compound.
| Parameter | Value |
| Molecular Formula | C₂₄H₃₀O₄ |
| Molecular Weight | 382.5 g/mol [1] |
| Monoisotopic Mass | 382.2144 Da[1] |
| Ionization Mode | ESI+ |
| Adduct | [M+Na]⁺ |
| Measured m/z | 405.2045 |
| Calculated m/z | 405.2042 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950, 2870 | Aliphatic C-H stretch |
| ~1720 | α,β-Unsaturated Lactone C=O stretch |
| ~1610, 1580, 1500 | Aromatic C=C stretch |
| ~1270 | Aryl ether C-O stretch |
| ~1130 | Aliphatic ether C-O stretch |
Experimental Protocols
The following sections describe the general methodologies employed for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-10 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed to obtain singlets for all carbon signals. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass analyzer is operated in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the spectrum of the sample pellet is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups present in the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
Caption: Workflow for Spectroscopic Data Analysis.
References
Farnesiferol C: A Technical Guide to its Pharmacological Properties and Biological Activities
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesiferol C is a sesquiterpene coumarin, a natural compound predominantly isolated from plants of the Ferula genus, such as Ferula asafoetida and Ferula szowitsiana.[1][2][3] As a member of the coumarin family, it features a polycyclic aromatic structure with a 1-benzopyran moiety.[4] This compound has garnered significant scientific interest due to its broad spectrum of biological activities.[2][5] Traditionally used in folk medicine for various ailments, modern research has begun to elucidate the molecular mechanisms behind its therapeutic potential.[4] This document provides a comprehensive technical overview of the pharmacological properties and biological activities of this compound, focusing on its anticancer, antiviral, and anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Pharmacological Properties: Quantitative Data
The biological efficacy of this compound has been quantified in numerous studies. The following tables summarize its cytotoxic and enzyme-inhibitory activities against various cell lines and molecular targets.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | MTT | ~43 µM | 24 h | [4] |
| MTT | ~20 µM | 48 h | [4] | ||
| MTT | ~14 µM | 72 h | [4][6] | ||
| HepG2 | Hepatocellular Carcinoma | MTT | 34.40 ± 2.50% viability at 60 µM | 24 h | [7] |
| A375 | Melanoma | Resazurin | 81.26 µM | 72 h | [8] |
| Resazurin | 76.99 µM | 120 h | [8] | ||
| H1299 | Non-Small Cell Lung Cancer | N/A | Significant cytotoxicity observed | N/A | [9] |
| H596 | Non-Small Cell Lung Cancer | N/A | Significant cytotoxicity observed | N/A | [9] |
| KYSE | Esophageal Squamous Carcinoma | MTT | Significant cytotoxicity at >50 µM | 48 & 72 h | [10] |
| HeLa | Cervical Cancer | MTT | Significant cytotoxicity at >50 µM | 48 & 72 h | [10] |
Note: N/A indicates data was mentioned qualitatively but specific values were not provided in the cited text.
Table 2: Antiviral and Enzyme Inhibitory Activity of this compound
| Target | Activity | Assay Type | IC50 Value | Mechanism | Reference |
| HIV-1 Reverse Transcriptase (RT) | Antiviral | Enzyme Inhibition | 30 µM | Mixed Inhibition | [1] |
| Topoisomerase IIα (TOP2A) | Anticancer | Molecular Docking & In Vitro | N/A | Inhibition | [8] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[2][5] It also demonstrates antiviral, anti-inflammatory, neuroprotective, and multidrug resistance (MDR) reversal capabilities.[1][2][3][11]
Anticancer Activity
The anticancer effects of this compound are multifaceted, involving the induction of oxidative stress, apoptosis, and cell cycle arrest.[4][5]
3.1.1 Induction of Oxidative Stress A primary mechanism of this compound's anticancer action is the induction of oxidative stress within cancer cells.[4][7] Treatment of MCF-7 and HepG2 cells with this compound leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[4][7][12] This surge in ROS disrupts the cellular redox balance. In MCF-7 cells, this is evidenced by an initial increase in the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) at 24 and 48 hours, followed by a reduction in their activity after 72 hours as oxidative stress becomes overwhelming.[4][13] Concurrently, levels of malondialdehyde (MDA), a marker of lipid peroxidation, increase, while total thiol levels decrease.[4][13]
3.1.2 Apoptosis Induction The this compound-induced oxidative stress culminates in programmed cell death, or apoptosis.[4][12] Elevated ROS levels lead to the loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic pathway.[7][12] This is followed by the activation of executioner caspases, such as caspase-3, and the regulation of apoptosis-related genes, including an increased Bax/Bcl-2 ratio.[4][7][12] In non-small-cell lung cancer cells, this compound-induced apoptosis is linked to the downregulation of c-Myc and ribosomal protein L11.[9] Studies also show that treatment leads to nuclear fragmentation and condensation, hallmark features of apoptosis.[12]
3.1.3 Cell Cycle Arrest In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle. In MCF-7 breast cancer cells, treatment results in cell cycle arrest at the G0/G1 phase.[4][13] This is further supported by evidence in HepG2 cells, where this compound alters the expression of genes that regulate the cell cycle, including cyclinD1, p21Cip1, and CDK4.[7][12]
3.1.4 Topoisomerase IIα Inhibition Recent computational and experimental studies have identified Topoisomerase IIα (TOP2A) as a potential target for this compound in melanoma cells.[8] By inhibiting TOP2A, an enzyme crucial for managing DNA topology during replication, this compound can induce DNA damage, leading to cell death. This mechanism also suggests its potential as a sensitizing agent to enhance the efficacy of chemotherapy and ionizing radiation.[8]
3.1.5 Reversal of Multidrug Resistance (MDR) this compound has shown a promising ability to overcome multidrug resistance in cancer cells.[2][5] It can modulate the function of key efflux transporters like P-glycoprotein (P-gp), which are often responsible for pumping chemotherapeutic drugs out of cancer cells.[5] By inhibiting these pumps, this compound can restore the effectiveness of conventional anticancer agents.[5]
Antiviral Activity
This compound has demonstrated notable antiviral properties. It has been identified as an inhibitor of the HIV-1 reverse transcriptase (HIV-1 RT) enzyme with a mixed inhibition mechanism.[1] Computational docking studies have substantiated its high binding affinity for this viral enzyme.[5]
Other Activities
Beyond its anticancer and antiviral effects, this compound is reported to have anti-inflammatory, antioxidant, and moderate neuroprotective activities.[1][2][5] Its anti-inflammatory properties are suggested by its traditional use in treating conditions like asthma and bronchitis.[4]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS-mediated mitochondrial pathway.
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for assessing this compound's anticancer effects in vitro.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Cytotoxicity Assays
5.1.1 MTT Colorimetric Assay This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a specified density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Expose the cells to various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for desired time periods (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
5.1.2 Resazurin Assay This assay is similar to MTT but uses the reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.[8]
-
Resazurin Addition: At the end of the treatment period, add resazurin solution (e.g., 0.1 mg/ml) to each well.[8]
-
Incubation: Incubate the plate for 3 hours at 37°C.[8]
-
Measurement: Measure the absorbance at 600 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability percentage using the formula: (100 − (AT − AU)/(AB − AU)) × 100, where AT, AU, and AB are the absorbances of treated, untreated, and blank wells, respectively.[8]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treating cells with this compound for the desired time, collect both adherent and floating cells.
-
Washing: Wash the collected cells twice with a cold 1X binding buffer.[4]
-
Resuspension: Resuspend the cell pellet in 100 μl of binding buffer.[4]
-
Annexin V-FITC Staining: Add Annexin V-FITC conjugate (e.g., 2 µl) to the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.
-
PI Staining: Just before analysis, add Propidium Iodide (PI) solution (e.g., 2 µl).[4] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) can be quantified.[4]
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
DCFH-DA Loading: Incubate the treated cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This non-fluorescent compound diffuses into the cell, where it is deacetylated by cellular esterases to DCFH.
-
Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[4]
-
Detection: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.[4] An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Antioxidant Enzyme Activity Assays
5.4.1 Catalase (CAT) Activity Assay This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of H2O2 (e.g., 20 mM) to the cell lysate.[4]
-
Measurement: Monitor the decomposition of H2O2 by measuring the decrease in absorbance at 240 nm over a set time (e.g., 2 minutes) using a spectrophotometer.[4]
-
Calculation: One unit of catalase activity is defined as the amount of enzyme required to decompose 1 µM of H2O2 per minute.[4] The activity is typically expressed as IU/mg of protein.
5.4.2 Superoxide Dismutase (SOD) Activity Assay This assay measures the inhibition of a superoxide-generating reaction by SOD present in the sample. The specific protocol can vary (e.g., based on the inhibition of nitroblue tetrazolium reduction), but the principle involves measuring the enzyme's ability to scavenge superoxide radicals.[4]
Conclusion and Future Outlook
This compound is a natural sesquiterpene coumarin with a compelling profile of pharmacological activities, most notably its potent and multifaceted anticancer effects. The primary mechanism involves the induction of ROS-mediated oxidative stress, leading to apoptosis and cell cycle arrest in various cancer cell lines.[4][12][13] Furthermore, its ability to inhibit HIV-1 RT and potentially reverse multidrug resistance highlights its broader therapeutic potential.[1][5] The identification of Topoisomerase IIα as a target opens new avenues for its use as a chemosensitizing and radiosensitizing agent.[8]
While in vitro studies have provided a strong foundation, further research is necessary. Future investigations should focus on in vivo studies to validate the preclinical efficacy and assess the pharmacokinetic and safety profiles of this compound. Elucidating its effects on additional signaling pathways and exploring its synergistic potential with other therapeutic agents will be crucial for translating this promising natural compound into a clinical reality for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological activities of this compound: a review | Semantic Scholar [semanticscholar.org]
- 12. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway [mdpi.com]
- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Farnesiferol C: A Comprehensive Review of its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesiferol C, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth review of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer properties. We consolidate findings from numerous preclinical studies, presenting quantitative data on its efficacy, detailing the experimental protocols used to ascertain its effects, and visualizing the complex signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a natural compound that has been traditionally used in folk medicine for treating various ailments.[2] Modern scientific investigation has begun to validate its therapeutic potential, particularly in the realm of oncology. Its unique chemical structure, featuring a sesquiterpene moiety linked to a coumarin core, is believed to be responsible for its biological activities.[3][4] This whitepaper will systematically explore the cytotoxic, anti-angiogenic, and pro-apoptotic effects of this compound across a range of cancer models.
Quantitative Assessment of Bioactivity
The anticancer efficacy of this compound has been quantified in numerous studies, demonstrating its dose- and time-dependent effects on cancer cell viability and tumor growth. The following tables summarize the key quantitative data from preclinical investigations.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value(s) | Incubation Time(s) | Reference(s) |
| MCF-7 | Breast Cancer | MTT | 43 µM, 20 µM, 14 µM | 24 h, 48 h, 72 h | [2] |
| HepG2 | Liver Cancer | MTT | 83.13% viability at 15µM, 63.75% at 30µM, 34.40% at 60µM | 24 h | [5][6] |
| A375 | Melanoma | MTT | 76.9 µM | Not Specified | [7][8] |
| H1299 | Non-small cell lung cancer | Not Specified | Significant cytotoxicity observed | Not Specified | [9] |
| H596 | Non-small cell lung cancer | Not Specified | Significant cytotoxicity observed | Not Specified | [9] |
| HUVEC | Normal Endothelial Cells | Cell Proliferation | 10-20 µM (for inhibition of VEGF-induced proliferation) | Not Specified | [10] |
Table 2: In Vivo Antitumor and Anti-angiogenic Activity of this compound
| Animal Model | Cancer Type | Dosage | Treatment Duration | Key Findings | Reference(s) |
| Mouse Lewis Lung Cancer (LLC) allograft | Lung Cancer | 1 mg/kg/day (i.p.) | Not Specified | 60% inhibition of tumor growth (P < 0.001), significant reduction in microvessel density. | [10][11] |
Key Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in cancer progression.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of this compound's antitumor activity is the induction of programmed cell death, or apoptosis. In MCF-7 breast cancer cells, treatment with this compound led to a significant increase in apoptosis, which was mediated by an increase in cellular reactive oxygen species (ROS) levels.[2][12] This was accompanied by a G0/G1 phase cell cycle arrest.[2][13] In non-small-cell lung cancer cells (H1299 and H596), this compound was also shown to induce apoptosis and G1 arrest.[9] This was associated with the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, and the inhibition of procaspase 3.[9]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated potent anti-angiogenic properties. In human umbilical vein endothelial cells (HUVECs), it inhibited vascular endothelial growth factor (VEGF)-induced proliferation, migration, invasion, and tube formation at concentrations of 10 to 40 µmol/L.[11][14] Mechanistically, this compound was found to decrease the binding of VEGF to its receptor, VEGFR1 (Flt-1), and inhibit its autophosphorylation.[11][14] While it did not affect VEGF binding to VEGFR2 (KDR/Flk-1), it did decrease the phosphorylation of several downstream kinases, including focal adhesion kinase (FAK), Src, ERK1/2, and p38 MAPK.[11][14]
Modulation of Oncogenic Signaling Pathways
This compound has been shown to interfere with key signaling pathways that are often dysregulated in cancer.
-
c-Myc and L11 Regulation: In non-small-cell lung cancer cells, this compound was found to inhibit the expression of the oncoprotein c-Myc and the ribosomal protein L11.[9]
-
Topoisomerase IIα (TOP2A) Inhibition: In melanoma cells, this compound has been identified as a potential inhibitor of TOP2A, an enzyme crucial for DNA replication and repair.[7][15] This inhibition enhances the efficacy of chemotherapy and ionizing radiation.[7][15]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H30O4 | CID 15559239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - ProQuest [proquest.com]
- 6. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 14. Herbal compound this compound exerts antiangiogenic and antitumor activity and targets multiple aspects of VEGFR1 (Flt1) or VEGFR2 (Flk1) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Technical Guide to the Anticancer and Anti-proliferative Effects of Farnesiferol C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesiferol C, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant attention for its potent anticancer and anti-proliferative properties.[1][2][3] This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. It provides a comprehensive overview of the key signaling pathways modulated by this compound, detailed experimental protocols for assessing its efficacy, and a compilation of quantitative data from relevant studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for new and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, and this compound has emerged as a promising candidate.[2][3] This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, liver, and lung cancer.[1][4][5] Its multifaceted mechanism of action, which includes the induction of oxidative stress, modulation of key apoptotic and cell cycle regulatory proteins, and inhibition of angiogenesis, makes it a compelling subject for further investigation and potential therapeutic development.[1][2][6]
Quantitative Data on the Anti-proliferative Effects of this compound
The anti-proliferative activity of this compound has been quantified in several studies, primarily through the determination of IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values and other quantitative measures of this compound's effects on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| HepG2 | Hepatocellular Carcinoma | ~45 | 24 | MTT |
| MCF-7 | Breast Adenocarcinoma | 20 | 24, 48, 72 | MTT |
| H1299 | Non-Small Cell Lung Carcinoma | Not specified | 48 | Not specified |
| H596 | Non-Small Cell Lung Carcinoma | Not specified | 48 | Not specified |
Data extracted from available research abstracts. Specific values may vary based on experimental conditions.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Concentration (µM) | Effect | Method |
| MCF-7 | 20 | G0/G1 phase cell cycle arrest | Flow Cytometry |
| MCF-7 | 20 | Increased apoptosis over time (24, 48, 72h) | Flow Cytometry (Annexin V/PI) |
| HepG2 | 15, 30, 60 | Dose-dependent reduction in cell viability | MTT Assay |
| HepG2 | Not specified | Enhanced nuclear fragmentation and condensation | Hoechst-33342 Staining |
| H1299 & H596 | Not specified | Increased sub-G1 accumulation | Flow Cytometry |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.
Induction of Apoptosis via the Intrinsic Pathway
A primary mechanism of this compound is the induction of apoptosis, or programmed cell death. Evidence suggests that it primarily activates the intrinsic (mitochondrial) pathway. This is characterized by:
-
Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1][4] This oxidative stress is a key trigger for apoptosis.
-
Mitochondrial Membrane Potential (MMP) Disruption: The accumulation of ROS can lead to the loss of MMP.[4]
-
Modulation of Bcl-2 Family Proteins: this compound has been shown to alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. Specifically, it can upregulate pro-apoptotic proteins like Bax and Bad, and downregulate the anti-apoptotic protein Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio is a potent indicator of apoptosis.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[4][7]
Caption: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest at the G0/G1 Phase
This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 checkpoint.[1][8] This prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and proliferation. The key molecular events include:
-
Downregulation of G1 Phase Regulators: this compound treatment has been shown to decrease the expression of key G1 phase proteins such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[4][7]
-
Upregulation of Cell Cycle Inhibitors: The compound can also increase the expression of cyclin-dependent kinase inhibitors like p21Cip1.[4][7]
Caption: this compound-induced G0/G1 cell cycle arrest.
Modulation of the c-Myc Pathway
In non-small-cell lung cancer cells, this compound has been shown to inhibit the expression of the oncoprotein c-Myc and the ribosomal protein L11.[5][9] The c-Myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer.
Anti-Angiogenic Effects
This compound also exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[6] It has been shown to inhibit VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[6] Mechanistically, it can decrease the binding of VEGF to its receptor VEGFR1.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 15, 30, 60 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin, GAPDH).
Caption: General experimental workflow for assessing this compound's effects.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis and cell cycle arrest in various cancer models. Its multifaceted mechanism of action, targeting key pathways involved in cancer cell proliferation and survival, makes it an attractive candidate for further development. Future research should focus on:
-
In vivo studies: To evaluate the efficacy and safety of this compound in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Combination therapies: To investigate the synergistic effects of this compound with existing chemotherapeutic agents.[9][10]
-
Target identification and validation: To further elucidate the direct molecular targets of this compound.
A deeper understanding of these aspects will be crucial for translating the promising preclinical findings of this compound into effective clinical applications for cancer treatment.
References
- 1. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
Farnesiferol C: A Technical Guide to its Antiviral and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Farnesiferol C, a naturally occurring sesquiterpene coumarin, is emerging as a compound of significant interest due to its pronounced antiviral and anti-inflammatory properties.[1][2][3] This technical guide consolidates the current scientific knowledge on this compound, presenting quantitative data on its bioactivity, detailed experimental protocols for its evaluation, and an analysis of its mechanisms of action at the molecular level. The evidence suggests that this compound exerts its effects by targeting critical viral replication machinery and modulating key inflammatory signaling cascades, making it a promising candidate for further therapeutic development.
Antiviral Activity of this compound
This compound has demonstrated significant inhibitory activity against several human viruses. Its mechanism of action appears to be multifaceted, involving both the direct inhibition of viral enzymes and interference with the initial stages of viral entry into host cells.
Quantitative Antiviral Data
The efficacy of this compound has been quantified against specific viral targets, as summarized in the table below.
| Virus Target | Assay Type | Efficacy Parameter | Result | Reference(s) |
| HIV-1 Reverse Transcriptase | Enzymatic Inhibition | IC50 | 30 µM | [4] |
| Human Rhinovirus 2 (HRV-2) | Plaque Reduction | IC50 | 0.96 µM | [5] |
| Human Rhinovirus (general) | Cytopathic Effect (CPE) Inhibition | IC50 | 2.51 µM | [5] |
Mechanisms of Antiviral Action
HIV-1 Reverse Transcriptase Inhibition: this compound has been identified as a mixed-type inhibitor of HIV-1 reverse transcriptase, a crucial enzyme for the viral replication cycle.[4] This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby impeding its function.[4] Computational docking studies have further elucidated this interaction, showing that this compound likely binds to a hydrophobic pocket within the enzyme.[4]
Inhibition of Rhinovirus Entry: Research indicates that this compound is effective against Human Rhinovirus (HRV) by disrupting the early phases of infection.[5][6] The compound has been shown to interfere with viral adsorption to the host cell surface and to inhibit the subsequent uncoating of the viral capsid, a necessary step for the release of the viral genome.[5][6]
Experimental Protocols
This protocol outlines a standard method for assessing the inhibitory effect of this compound on HIV-1 RT activity.
-
Reagent Preparation:
-
Reconstitute recombinant HIV-1 RT enzyme to a working concentration.
-
Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin-labeled dUTP in a reaction buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in the reaction buffer.
-
-
Assay Performance:
-
In a streptavidin-coated 96-well plate, add the this compound dilutions.
-
Add the HIV-1 RT enzyme to each well, followed by the reaction mixture to initiate the reverse transcription.
-
Incubate for 2 hours at 37°C to allow for the synthesis of labeled cDNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
After washing, add a colorimetric HRP substrate (e.g., ABTS).
-
Measure the absorbance at 405 nm after color development.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
This protocol provides a framework for evaluating the anti-rhinovirus activity of this compound.[7][8][9][10]
-
Cell and Virus Preparation:
-
Seed a suitable cell line, such as HeLa cells, in 12-well plates to achieve a confluent monolayer.
-
Prepare serial dilutions of a known titer of Human Rhinovirus.
-
-
Infection and Treatment:
-
Infect the cell monolayers with HRV at a defined multiplicity of infection (MOI) for 2 hours at 34°C.
-
Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) containing serial dilutions of this compound.
-
-
Plaque Development and Visualization:
-
Incubate the plates for 48-72 hours at 34°C to allow for the formation of viral plaques.
-
Fix the cells with 10% formalin.
-
Stain the cell monolayer with a 1% crystal violet solution to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction at each this compound concentration compared to the control.
-
Determine the IC50 value, representing the concentration that inhibits plaque formation by 50%.
-
Anti-inflammatory Activity of this compound
This compound demonstrates significant anti-inflammatory potential through the modulation of key signaling pathways that are central to the inflammatory response. While direct quantitative data for this compound is still emerging, compelling evidence from its effects on these pathways and studies of structurally related compounds provide a strong basis for its anti-inflammatory properties.
Mechanisms of Anti-inflammatory Action
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a cornerstone of inflammatory processes. The structurally similar compound, Farnesiferol B, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages by preventing the nuclear translocation of the p65 subunit.[11][12] It is highly probable that this compound employs a similar mechanism to exert its anti-inflammatory effects.
MAPK Pathway Modulation: Mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, play a pivotal role in the synthesis of pro-inflammatory cytokines.[13][14] this compound has been documented to inhibit the phosphorylation of these key MAPK proteins. By doing so, it can effectively downregulate the downstream production of inflammatory mediators such as TNF-α and IL-6.
Regulation of Reactive Oxygen Species (ROS): this compound has been shown to induce ROS production in cancer cell lines, which contributes to its apoptotic effects.[15] The role of ROS in inflammation is context-dependent, and further investigation is required to understand how this compound modulates ROS in immune cells during an inflammatory response.
Experimental Protocols
This protocol, adapted from studies on Farnesiferol B, can be used to assess the effect of this compound on NF-κB activation.[11]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells on glass coverslips.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate inflammation by adding LPS (100 ng/mL) for 30 minutes.
-
-
Immunostaining:
-
Fix the cells in 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody targeting the NF-κB p65 subunit.
-
After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Analysis:
-
Visualize the subcellular localization of p65 using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the extent of p65 translocation inhibition by this compound.
-
-
Sample Preparation:
-
Treat macrophage cells with this compound and/or LPS.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of JNK, ERK, and p38.
-
Incubate with HRP-conjugated secondary antibodies and detect with an ECL substrate.
-
-
Analysis:
-
Perform densitometric analysis of the protein bands to determine the ratio of phosphorylated to total MAPK, indicating the level of pathway activation.
-
The following protocol uses the DCFH-DA probe to measure intracellular ROS levels.[16][17][18][19][20]
-
Cell Preparation and Staining:
-
Treat cells with this compound in a 96-well plate.
-
Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
-
Fluorescence Detection:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a microplate reader.
-
-
Data Analysis:
-
Compare the fluorescence levels in treated cells to controls to assess the impact of this compound on ROS production.
-
Visualizing Pathways and Processes
The following diagrams, created using the Graphviz DOT language, illustrate the proposed mechanisms of action and a general experimental workflow.
References
- 1. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and kinetic insights into HIV-1 reverse transcriptase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ex Vivo and In Vivo Inhibition of Human Rhinovirus Replication by a New Pseudosubstrate of Viral 2A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 10. Inhibition of Rhinovirus Replication In Vitro and In Vivo by Acid-Buffered Saline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Farnesiferol C using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Farnesiferol C, a bioactive sesquiterpene coumarin, utilizing column chromatography techniques. This compound, primarily isolated from plants of the Ferula genus, has garnered significant interest for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties.[1]
Introduction
This compound is a natural compound that has demonstrated a range of biological activities, making it a promising candidate for drug development. Effective purification is a critical step in the research and development process to ensure the isolation of a high-purity compound for subsequent biological assays and preclinical studies. Column chromatography, particularly using silica gel, is a widely employed and effective method for the purification of this compound from crude plant extracts.[2]
Data Presentation
Table 1: Extraction Yield of this compound from Various Ferula Species
| Plant Source | Part Used | Extraction Solvent(s) | Extraction Yield (%) | Reference |
| Ferula persica | Oleo-gum-resin | Dichloromethane | ~0.0028% | [2] |
| Ferula asafoetida | Not specified | Not specified | Not specified | [1][3] |
| Ferula szowitsiana | Not specified | Not specified | Not specified | [1][3] |
Note: The extraction yields of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The yield from Ferula persica was calculated based on the isolation of 7 mg of this compound from 250 g of extract.[2]
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the solvent extraction of this compound from the oleo-gum-resin of Ferula species.
Materials:
-
Dried and powdered oleo-gum-resin of Ferula species (e.g., Ferula persica)
-
Dichloromethane (CH₂Cl₂)
-
Rotary evaporator
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Macerate the dried and powdered plant material (e.g., 250 g) with dichloromethane at room temperature.
-
Stir the mixture periodically for 24-48 hours to ensure efficient extraction.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.
-
Store the crude extract in a cool, dark place until further purification.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude dichloromethane extract containing this compound
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, dichloromethane
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the chromatography column, ensuring even packing without any air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing n-hexane through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
In a separate flask, adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate to the n-hexane (gradient elution). A suggested gradient could be:
-
n-hexane:ethyl acetate (98:2)
-
n-hexane:ethyl acetate (95:5)
-
n-hexane:ethyl acetate (90:10)
-
n-hexane:ethyl acetate (80:20)
-
Continue with further increases in ethyl acetate concentration if necessary.
-
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate tubes or flasks.
-
-
Monitoring the Separation:
-
Monitor the separation process by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).
-
Visualize the spots under a UV lamp.
-
Fractions containing the compound of interest (this compound) will show a similar Rf value.
-
-
Isolation and Characterization:
-
Combine the fractions that contain pure this compound, as determined by TLC.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry.[2]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[4][5]
Caption: ROS-dependent apoptotic pathway induced by this compound.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities from the Roots of Ferula caspica M. Bieb. (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. nacalai.com [nacalai.com]
Application Note: Quantification of Farnesiferol C in Plant Extracts by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantification of Farnesiferol C, a bioactive sesquiterpene coumarin, in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This compound, primarily isolated from plants of the Ferula genus, such as Ferula asafoetida, has garnered significant interest for its diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties. This document provides a step-by-step methodology for sample preparation, HPLC-UV analysis, and data interpretation, enabling researchers to accurately determine the concentration of this compound in various plant matrices. The provided protocols are intended to serve as a foundational method that can be further optimized based on specific laboratory instrumentation and sample characteristics.
Introduction
This compound is a prominent member of the sesquiterpene coumarin class of natural products, predominantly found in the oleo-gum resins of Ferula species. The therapeutic potential of this compound has been highlighted in numerous studies, demonstrating its efficacy as a cytotoxic agent against cancer cell lines and its role in reversing multidrug resistance. As research into the medicinal applications of this compound expands, the need for a reliable and reproducible analytical method for its quantification becomes imperative for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note addresses this need by providing a detailed HPLC-UV method, designed for ease of implementation in a standard analytical laboratory.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried plant material, such as the oleo-gum resin of Ferula asafoetida.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Ferula asafoetida resin)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant pellet with an additional 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the methanol from the combined supernatant under reduced pressure or a gentle stream of nitrogen to obtain the crude extract.
-
Redissolve a known amount of the dried crude extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
HPLC-UV Method for Quantification of this compound
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Methanol |
| Gradient Program | 0-3 min, 0% B; 3-9 min, 3% B; 9-24 min, 12% B; 24-30 min, 20% B; 30-43 min, 30% B; 43-63 min, 50% B; 63-76 min, 60% B; 76-81 min, 60% B; 81-86 min, 0% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 292 nm |
Standard Preparation and Calibration:
-
Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
The concentration of this compound in the plant extract can be determined by interpolating its peak area on the calibration curve.
Quantitative Data
The following table summarizes the reported content of farnesiferols in Ferula asafoetida. It is important to note that the specific isomer of farnesiferol was not always detailed in the literature.
| Plant Species | Plant Part | Extraction Solvent | Farnesiferol Content (% w/w of extract) | Reference |
| Ferula asafoetida | Resin | Ethanolic | 6.57% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of Analytical Steps
Caption: Key Stages in Analytical Method Implementation.
Discussion
The successful quantification of this compound in plant extracts is contingent upon meticulous sample preparation and a well-defined HPLC-UV method. The extraction protocol provided is a robust starting point; however, optimization of the extraction solvent and technique may be necessary depending on the specific plant matrix. The choice of methanol is based on its common use for extracting coumarins from plant materials.
The HPLC-UV method presented is adapted from a protocol for the analysis of phenolic compounds in Ferula asafoetida and represents a suitable starting point for the separation of sesquiterpene coumarins like this compound. The use of a C18 column is standard for the reversed-phase separation of such moderately polar compounds. The gradient elution allows for the effective separation of this compound from other co-extracted phytochemicals. The detection wavelength of 292 nm is selected based on the UV absorbance maxima of coumarins.
For accurate quantification, the use of a certified analytical standard of this compound is essential for creating a reliable calibration curve. Method validation should be performed in accordance with ICH guidelines to ensure the accuracy, precision, linearity, and robustness of the analytical procedure.
Conclusion
This application note provides a detailed and practical protocol for the quantification of this compound in plant extracts by HPLC-UV. The methodologies described herein are designed to be readily adaptable for use in research and quality control laboratories. By following these protocols, researchers and scientists can obtain reliable and accurate quantitative data for this compound, facilitating further investigation into its pharmacological properties and contributing to the development of new therapeutic agents from natural sources.
Application Notes and Protocols for In Vitro Cytotoxicity of Farnesiferol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Farnesiferol C, a natural sesquiterpene coumarin, on various cancer cell lines. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Introduction
This compound, isolated from plants of the Ferula genus, has demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines.[1][2][3] Its mechanism of action is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.[1][4] this compound has also been shown to induce cell cycle arrest, further contributing to its anti-cancer effects.[2][5]
Data Summary: In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by MTT assays. These values highlight the dose-dependent and time-dependent cytotoxic effects of the compound.
| Cancer Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 h | Not explicitly stated, but viability reduced to 34.40% at 60 µM | [1] |
| MCF-7 | Breast Cancer | 24 h | 43 | [5] |
| 48 h | 20 | [5] | ||
| 72 h | 14 | [5] | ||
| HeLa | Cervical Cancer | 48 h & 72 h | >50 (Significant cytotoxicity at higher concentrations) | [3] |
| KYSE | Esophageal Cancer | 48 h & 72 h | >50 (Significant cytotoxicity at higher concentrations) | [3] |
| A375 | Melanoma | 72 h | 81.26 | [6] |
| 120 h | 76.99 | [6] |
Note: The cytotoxicity of this compound can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of cell viability and cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell number should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form. A purple precipitate should be visible under a microscope.
-
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours or overnight in a humidified incubator.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, which is mediated by an increase in intracellular Reactive Oxygen Species (ROS).[1][2] This leads to a cascade of events including the loss of mitochondrial membrane potential, activation of caspases, and regulation of apoptosis-related genes.[1][4]
The diagram above illustrates the proposed mechanism where this compound increases ROS production, leading to a decrease in mitochondrial membrane potential. This is further influenced by the upregulation of pro-apoptotic proteins (Bax, Bad) and downregulation of the anti-apoptotic protein (Bcl-2).[1] These events culminate in the activation of caspase-3, a key executioner of apoptosis.[1] Concurrently, this compound affects cell cycle regulatory proteins, leading to G0/G1 phase arrest.[2][5]
References
- 1. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vitro Evaluation of Cytotoxic Activities of this compound and Microlobin on MCF-7, HeLa and KYSE Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Farnesiferol C in Animal Models of Tumorigenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo anti-tumor effects of Farnesiferol C (FC), a natural sesquiterpene coumarin. The data and protocols are derived from preclinical studies in a murine lung cancer allograft model, offering a foundation for further investigation into the therapeutic potential of this compound.
Summary of In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in a Lewis lung carcinoma (LLC) allograft model.[1][2][3] Administration of FC led to a substantial reduction in tumor growth, an effect attributed to its anti-angiogenic properties.[1][2][3]
Quantitative Data from Murine Lung Cancer Model
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Key Biomarker Changes | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) Allograft | 1 mg/kg/day, intraperitoneal injection | 60% reduction in final tumor weight (P < 0.001) | - Decreased microvessel density (CD34 staining) - Decreased proliferative index (Ki-67 staining) | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the literature.
Lewis Lung Carcinoma Allograft Mouse Model
This protocol outlines the procedure for establishing and treating a murine lung cancer allograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
This compound
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture LLC cells in appropriate media and conditions as recommended by the supplier.
-
Cell Preparation: Harvest LLC cells using trypsinization, wash with PBS, and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL. Assess cell viability using trypan blue exclusion.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Animal Grouping and Treatment:
-
Once tumors are palpable (approximately 5-7 days post-implantation), randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS).
-
Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Tumor Measurement: Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: After a predetermined period (e.g., 21-28 days), or when tumors in the control group reach a specified size, euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and measure their final weight. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis or snap-frozen for molecular analysis.
Immunohistochemical Analysis of Tumor Tissue
This protocol describes the staining of tumor sections to assess microvessel density and cell proliferation.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Anti-CD34 antibody (for microvessel density)
-
Anti-Ki-67 antibody (for proliferation)
-
Secondary antibodies and detection reagents (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-CD34 or anti-Ki-67) overnight at 4°C.
-
Secondary Antibody and Detection: Apply the secondary antibody and detection reagents according to the manufacturer's instructions.
-
Visualization: Develop the signal using a DAB substrate, resulting in a brown precipitate at the site of antigen localization.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Image Analysis: Capture images of the stained sections and quantify the number of CD34-positive vessels or Ki-67-positive cells per field of view.
Signaling Pathways and Experimental Workflows
This compound Anti-Angiogenic Signaling Pathway
This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) signaling pathway.[1][2] It has been shown to inhibit the binding of VEGF to VEGFR1, thereby suppressing downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[1][2]
Caption: this compound inhibits angiogenesis by blocking VEGF binding to VEGFR1.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the logical flow of an in vivo study to assess the anti-tumor effects of this compound.
Caption: Workflow for evaluating this compound's in vivo anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Herbal compound this compound exerts antiangiogenic and antitumor activity and targets multiple aspects of VEGFR1 (Flt1) or VEGFR2 (Flk1) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. LL2 Allograft Model - Altogen Labs [altogenlabs.com]
- 5. Lewis lung carcinoma - Wikipedia [en.wikipedia.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. A highly metastatic Lewis lung carcinoma orthotopic green fluorescent protein model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nano-Based Drug Delivery Systems for Farnesiferol C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of nano-based drug delivery systems for Farnesiferol C, a promising natural compound with significant therapeutic potential. The information presented herein is intended to guide researchers in the formulation, characterization, and evaluation of various nanocarriers for enhanced delivery of this hydrophobic molecule.
Introduction to this compound
This compound is a sesquiterpene coumarin isolated from plants of the Ferula species.[1][2] It has demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2] Its therapeutic efficacy is often limited by its poor aqueous solubility and low bioavailability. Nano-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing its solubility, stability, and targeted delivery to specific tissues.[3]
Therapeutic Rationale for Nano-Encapsulation
The encapsulation of this compound into nanocarriers is primarily aimed at:
-
Improving Bioavailability: By encapsulating the hydrophobic this compound within a nanocarrier, its apparent water solubility is increased, which can lead to improved absorption and bioavailability.
-
Controlled Release: Nanoparticles can be engineered to release the encapsulated this compound in a sustained or triggered manner, maintaining therapeutic concentrations for an extended period and reducing the frequency of administration.
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate their accumulation at the site of action, such as tumor tissues, thereby enhancing therapeutic efficacy and reducing systemic toxicity.
-
Protection from Degradation: Encapsulation within a nanoparticle can protect this compound from enzymatic degradation and premature metabolism in the body, increasing its circulation half-life.
Signaling Pathways of this compound
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways.
VEGF Signaling Pathway Inhibition
This compound inhibits angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis, by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It has been shown to decrease the binding of VEGF to its receptor VEGFR1, leading to the inhibition of downstream signaling cascades.[1][4]
Caption: Inhibition of VEGF signaling by this compound.
Induction of Apoptosis via Oxidative Stress
This compound can induce apoptosis (programmed cell death) in cancer cells by increasing the production of Reactive Oxygen Species (ROS).[3][5][6] This leads to oxidative stress, mitochondrial dysfunction, and the activation of caspase cascades, ultimately resulting in cell death.
Caption: this compound-induced apoptotic pathway.
Experimental Workflow for Nanoparticle Development
The development and evaluation of this compound-loaded nanoparticles typically follow a structured workflow, from formulation to in vitro and in vivo testing.
Caption: General workflow for developing this compound nanoparticles.
Data Presentation: Physicochemical Characterization
Due to the limited availability of specific data for this compound-loaded nanoparticles in the literature, the following tables present representative data for coumarin-loaded nanoparticles as an illustrative example. These values can serve as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Coumarin-SLN-1 | 138.5 ± 76.06 | 0.245 ± 0.00 | -22.2 ± 8.15 | 63.09 ± 3.46 |
Data adapted from a study on coumarin-loaded solid lipid nanoparticles.[4]
Table 2: Physicochemical Properties of Coumarin-Loaded Polymeric Nanoparticles
| Polymer Type | Polymer:Drug Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| PCL-b-PEO | 3.64 | 85 | < 0.2 | 99 |
| PS-b-PEO | 1.45 | 165 | < 0.2 | 84 |
Data adapted from a study on coumarin 6-loaded polymeric nanoparticles.[7]
Table 3: Physicochemical Properties of Doxorubicin and Quercetin Co-loaded Liposomes
| Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Doxorubicin EE (%) | Quercetin EE (%) |
| Histone-coated PEGylated Liposome | 342 | Positive | 65.8 | 96.8 |
Data adapted from a study on dual-action liposomal formulations.[8]
Experimental Protocols
The following are detailed protocols for the preparation of three common types of nano-based drug delivery systems for this compound.
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA) by Solvent Evaporation Method
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove any unencapsulated drug and excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in deionized water and lyophilize to obtain a dry powder for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS) pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.[9]
-
Solvent Removal: Evaporate the organic solvents using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner surface of the flask.[9]
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.[10]
-
Purification: Separate the liposomes from the unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.[11]
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase under high-shear stirring to form a coarse oil-in-water emulsion.[11]
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure and temperature.[11]
-
Cooling: Cool down the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: If necessary, purify the SLN suspension by centrifugation or dialysis.
Characterization Methods
Thorough characterization is essential to ensure the quality, stability, and efficacy of the developed this compound nanoformulations.
Table 4: Key Characterization Techniques for Nanoparticles
| Parameter | Technique | Principle |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the electrophoretic mobility of particles in an electric field to determine their surface charge. |
| Morphology and Surface Topography | Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Provides high-resolution images of the nanoparticle's shape, size, and surface features. |
| Drug-Excipient Interaction | Fourier Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present and assesses any chemical interactions between the drug and the carrier materials.[8] |
| Physical State of the Drug | Differential Scanning Calorimetry (DSC) | Determines the thermal properties and crystallinity of the drug within the nanoparticle matrix.[8] |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectrophotometry | Quantifies the amount of this compound encapsulated within the nanoparticles after separating the free drug. |
Protocol for Determining Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unencapsulated this compound.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Conclusion
The development of nano-based drug delivery systems for this compound holds immense promise for enhancing its therapeutic potential. The protocols and information provided in these application notes offer a solid foundation for researchers to design, formulate, and characterize effective nanocarriers. Further in vitro and in vivo studies are warranted to fully evaluate the efficacy and safety of these novel formulations for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical characterization of dual action liposomal formulations: anticancer and antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Farnesiferol C: A Versatile Molecular Probe for Elucidating Cellular Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesiferol C, a sesquiterpene coumarin primarily isolated from plants of the Ferula genus, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] Its potent anti-cancer, anti-inflammatory, and antiviral properties stem from its ability to modulate a variety of cellular signaling pathways. These characteristics make this compound an excellent candidate for development as a molecular probe to investigate complex biological processes. This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives to study cellular pathways, including its effects on cell viability, apoptosis, and protein-protein interactions.
Quantitative Data Presentation
The cytotoxic effects of this compound have been documented across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| MCF-7 | Breast Cancer | ~43, ~20, ~14 | 24, 48, 72 | [3] |
| A375 | Melanoma | 81.26, 76.99 | 72, 120 | [4] |
| HepG2 | Liver Cancer | >60 (viability reduced to 34.40% at 60 µM) | 24 | [5] |
| H1299 | Non-small cell lung cancer | Cytotoxicity observed, specific IC50 not stated | 24 | [6] |
| H596 | Non-small cell lung cancer | Cytotoxicity observed, specific IC50 not stated | 24 | [6] |
| K562 | Chronic Myelogenous Leukemia | Apoptosis induced, specific IC50 not stated | - | [4] |
| A549 | Lung Cancer | Apoptosis induced, specific IC50 not stated | - | [4] |
| HFF-3 | Normal Fibroblast | 403.87, 309.13 | 72, 120 | [4] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the cellular effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Replace the medium in the wells with the prepared this compound dilutions and incubate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cell Viability Assay
References
- 1. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Farnesiferol C in Anti-Angiogenesis Research: A Detailed Guide
Application Notes
Farnesiferol C, a sesquiterpene coumarin isolated from the resin of Ferula assafoetida, has demonstrated significant potential as an anti-angiogenic agent.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the anti-angiogenic properties of this compound.
Mechanism of Action:
This compound exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by disrupting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[4][1][2][3][5] Key mechanistic highlights include:
-
Selective Inhibition of VEGFR1: this compound selectively inhibits the binding of VEGF to its receptor, VEGFR1 (Flt-1), without affecting VEGF's binding to VEGFR2 (KDR/Flk-1).[4][1][2][3][5]
-
Inhibition of VEGFR1 Autophosphorylation: It rapidly inhibits the VEGF-induced autophosphorylation (activation) of VEGFR1.[4][1][2][3][5]
-
Downstream Kinase Inhibition: While not directly affecting VEGFR2 autophosphorylation, this compound inhibits the phosphorylation of several downstream kinases common to both VEGFR1 and VEGFR2 signaling cascades, including Focal Adhesion Kinase (FAK), Src, Extracellular signal-regulated kinase 1/2 (ERK1/2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK).[4][1][2][3][5] AKT signaling, however, appears to be unaffected.[4][1]
-
Functional Inhibition: This molecular inhibition translates to the suppression of key endothelial cell functions crucial for angiogenesis, such as proliferation, migration, invasion, and tube formation.[1][2][3] It also reduces the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix during angiogenesis.[1][2][3]
In Vitro and In Vivo Efficacy:
This compound has shown efficacy in various in vitro and in vivo models of angiogenesis:
-
In Vitro: It inhibits VEGF-induced proliferation, migration, invasion, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3]
-
Ex Vivo: It has been shown to inhibit angiogenic sprouting from rat aortic rings.[1][2][3]
-
In Vivo: In a mouse Lewis lung cancer allograft model, this compound significantly inhibited tumor growth and reduced microvessel density.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the anti-angiogenic activity of this compound.
| Parameter | Assay | Cell Line/Model | Concentration/Dosage | Result | Reference |
| IC50 | VEGF-induced Proliferation | HUVEC | ~15 µmol/L | Inhibition of VEGF-induced cell number increase | |
| IC50 | VEGF-VEGFR1 Binding | Cell-free assay | ~15 µmol/L | Inhibition of VEGF binding to immobilized VEGFR1 | [5] |
| IC50 | FAK and Src Phosphorylation | HUVEC | ~20 µmol/L | Inhibition of VEGF-induced phosphorylation | [5] |
| Inhibition Range | Proliferation, Migration, Invasion, Tube Formation | HUVEC | 10 - 40 µmol/L | Significant inhibition of angiogenic processes | [4][1][2][3] |
| In Vivo Efficacy | Tumor Growth Inhibition | Mouse Lewis Lung Cancer Allograft | 1 mg/kg body weight (daily i.p.) | ~60% reduction in tumor growth | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HUVEC Proliferation Assay (XTT Assay)
This protocol is for determining the effect of this compound on VEGF-induced HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199 with 20% FBS, heparin, and endothelial cell growth supplement)
-
This compound
-
Recombinant human VEGF-A
-
XTT Cell Proliferation Assay Kit
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in complete medium and incubate overnight.
-
Starve the cells in a serum-free medium for 6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µmol/L) in the presence of 10 ng/mL VEGF-A for 48 hours. Include controls for basal growth (no VEGF) and VEGF-stimulated growth (no this compound).
-
After the incubation period, add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the VEGF-stimulated control.
HUVEC Migration Assay (Wound-Healing Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Recombinant human VEGF-A
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "wound" in the monolayer by scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a medium containing 5% FBS, 10 ng/mL VEGF, and various concentrations of this compound.
-
Incubate for 16 hours.
-
Capture images of the wound at 0 and 16 hours.
-
Quantify the migration by measuring the area of the wound closure.
HUVEC Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Growth factor-reduced Matrigel
-
96-well plates
-
This compound
-
Recombinant human VEGF-A
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and allow it to polymerize at 37°C for 30-60 minutes.[6]
-
Harvest HUVECs and resuspend them in a medium containing 10 ng/mL VEGF and the desired concentrations of this compound.
-
Seed 1-2 x 10⁴ cells onto the solidified Matrigel.[6]
-
Incubate for 4-18 hours at 37°C.[6]
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring the total tube length or the number of branch points.
Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the phosphorylation status of key kinases in the VEGF signaling pathway.
Materials:
-
HUVECs
-
This compound
-
Recombinant human VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-VEGFR1, VEGFR1, p-FAK, FAK, p-Src, Src, p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture HUVECs to near confluence and then serum-starve for 6 hours.
-
Pre-treat the cells with this compound for 30 minutes.
-
Stimulate the cells with 10 ng/mL VEGF for 10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
This compound Anti-Angiogenic Signaling Pathway
Caption: this compound inhibits angiogenesis by targeting VEGFR1 and downstream kinases.
Experimental Workflow for In Vitro Anti-Angiogenesis Assays
Caption: Workflow for assessing the anti-angiogenic effects of this compound in vitro.
References
- 1. Herbal compound this compound exerts antiangiogenic and antitumor activity and targets multiple aspects of VEGFR1 (Flt1) or VEGFR2 (Flk1) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Using Farnesiferol C to Induce Apoptosis in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesiferol C, a natural sesquiterpenoid coumarin isolated from plants of the Ferula species, has garnered significant interest for its potential as an anticancer agent.[1][2] Emerging research indicates that this compound can effectively induce apoptosis, or programmed cell death, in various cancer cell lines.[3][4] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture to induce and quantify apoptosis.
The primary mechanism by which this compound induces apoptosis is through the generation of oxidative stress.[1][2][5] This is characterized by an increase in intracellular reactive oxygen species (ROS), which in turn disrupts mitochondrial membrane potential, activates caspases, and ultimately leads to cell death.[3][6] this compound has also been shown to cause cell cycle arrest, further highlighting its potential in cancer therapy.[1][5]
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis primarily through the intrinsic pathway, initiated by intracellular stress. The key molecular events are outlined below:
-
Induction of Oxidative Stress: this compound treatment leads to a significant increase in intracellular ROS levels.[1][3][5] This creates a state of oxidative stress within the cancer cells.
-
Mitochondrial Dysfunction: The elevated ROS levels lead to a loss of mitochondrial membrane potential (ΔΨm).[3]
-
Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax, Bad) to anti-apoptotic proteins (e.g., Bcl-2).[3][4][6]
-
Caspase Activation: The disruption of the mitochondrial membrane and the shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases, such as caspase-9, and subsequently, executioner caspases, like caspase-3.[3][6][7]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, often at the G0/G1 phase, preventing cancer cell proliferation.[1][5][8]
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including nuclear fragmentation and the formation of apoptotic bodies.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound on MCF-7 Human Breast Cancer Cells [1]
| Treatment Time | IC50 Value (µM) |
| 24 hours | 43 |
| 48 hours | 20 |
| 72 hours | 14 |
Table 2: Effect of this compound on Cell Cycle Distribution of MCF-7 Cells [1]
| Treatment Time | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | 1.93 | 49.23 | 21.40 | 24.13 |
| 24 hours | 17.64 | 51.55 | 25.26 | 9.09 |
| 48 hours | 18.25 | 52.90 | 22.46 | 6.13 |
| 72 hours | 23.83 | 54.98 | 18.74 | 4.18 |
Table 3: Effect of this compound on Intracellular ROS Levels in HepG2 Human Liver Cancer Cells [3][6]
| This compound Conc. | % Increase in ROS Production (relative to control) |
| 15 µM | Significant increase |
| 30 µM | Further significant increase |
| 60 µM | Highest significant increase |
Table 4: Effect of this compound on Caspase-3 and Caspase-9 Activity in HepG2 Cells [3][6]
| This compound Conc. | % Caspase-3 Activity (relative to control) | % Caspase-9 Activity (relative to control) |
| 15 µM | 59.69 ± 4.15 | 48.31 ± 4.80 |
| 30 µM | 97.46 ± 2.80 | 59.06 ± 4.42 |
| 60 µM | 117.20 ± 3.22 | 79.25 ± 3.75 |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[2][9]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[13][14]
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]
-
After incubation, add 400 µL of 1X binding buffer to each tube.[15]
-
Analyze the cells immediately by flow cytometry.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
This assay quantifies the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
This compound treated and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Serum-free medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired duration.
-
Wash the cells with PBS.[17]
-
Incubate the cells with DCFH-DA (typically 10-25 µM) in serum-free medium or PBS for 20-30 minutes at 37°C in the dark.[17][18]
-
After incubation, wash the cells with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity immediately by flow cytometry (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.[17][19] An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)[20]
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.[20]
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by adding cold 70% ethanol dropwise to the cell pellet while vortexing.[1][20]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.[1]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[20]
-
Incubate for 15-30 minutes at room temperature in the dark.[21]
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
This compound treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.[22][23]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression levels.[3]
Conclusion
This compound demonstrates significant potential as an inducer of apoptosis in cancer cells, primarily through the generation of oxidative stress and the activation of the intrinsic apoptotic pathway. The protocols provided herein offer a robust framework for researchers to investigate the apoptotic effects of this compound in various cell culture models. Consistent and reproducible data can be generated by carefully following these methodologies, which will aid in the further evaluation of this compound as a potential therapeutic agent.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 4. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. 3.10. Intracellular ROS Assay [bio-protocol.org]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 23. Detection of apoptosis-related proteins by western blot [bio-protocol.org]
Application Notes and Protocols for Investigating Multidrug Resistance in Cancer using Farnesiferol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Farnesiferol C, a sesquiterpene coumarin isolated from plants of the Ferula genus, has emerged as a promising natural compound with the potential to circumvent MDR.
These application notes provide a comprehensive overview of the utility of this compound in MDR research. We detail its mechanism of action, provide protocols for key in vitro experiments, and present available quantitative data on its efficacy. This document is intended to serve as a valuable resource for researchers investigating novel strategies to overcome multidrug resistance in cancer.
Mechanism of Action of this compound in Multidrug Resistance
This compound exhibits a multi-faceted approach to combating multidrug resistance in cancer cells. Its primary mechanisms include:
-
Inhibition of P-glycoprotein (P-gp): this compound has been shown to inhibit the function of P-gp, a primary ABC transporter responsible for the efflux of numerous chemotherapeutic agents. By blocking P-gp, this compound increases the intracellular accumulation and retention of co-administered anticancer drugs in resistant cancer cells. One study indicated that the combination of low doses of this compound with doxorubicin led to an increased intracellular accumulation of Rhodamine 123, a P-gp substrate, in doxorubicin-resistant MCF-7/Adr cells[1].
-
Induction of Apoptosis: this compound induces programmed cell death in cancer cells through the intrinsic pathway. This is achieved by modulating the expression of key apoptosis-regulating proteins. Specifically, it has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, while also attenuating the expression of procaspase 3.
-
Cell Cycle Arrest: This compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
-
Regulation of Oncogenic Signaling Pathways: this compound has been found to inhibit the expression of the oncoprotein c-Myc, a key regulator of cell proliferation and metabolism. This suggests that this compound may interfere with critical signaling pathways that drive cancer progression and resistance.
-
Induction of Oxidative Stress: this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the induction of apoptosis[1][2].
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the cytotoxic and MDR-reversing effects of this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | Approximate IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 hours | 43 | [1] |
| MCF-7 | Breast Cancer | 48 hours | 20 | [1] |
| MCF-7 | Breast Cancer | 72 hours | 14 | [1] |
| A375 | Human Melanoma | 72 hours | 81.26 | |
| A375 | Human Melanoma | 120 hours | 76.99 | |
| HFF-3 | Normal Fibroblast | 72 hours | 403.87 | |
| HFF-3 | Normal Fibroblast | 120 hours | 309.13 |
Table 2: Reversal of Doxorubicin Resistance in MCF-7/Adr Cells
| Combination Treatment | Effect | Observation | Reference |
| This compound + Doxorubicin | Increased Intracellular Drug Accumulation | Increased accumulation of Rhodamine 123 (a P-gp substrate) | [1] |
Note: Specific fold-reversal of resistance data for this compound is not yet widely available in the reviewed literature. Further studies are required to quantify the extent of resistance reversal for various chemotherapeutic agents.
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the effects of this compound on multidrug resistant cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound alone and in combination with chemotherapeutic drugs on both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment:
-
This compound alone: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound concentration.
-
Combination Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) with and without a fixed, non-toxic concentration of this compound. Replace the medium with these solutions.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The fold reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in combination with this compound.
P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation and Efflux)
This assay measures the ability of this compound to inhibit the efflux function of P-gp.
Materials:
-
Drug-sensitive and drug-resistant cancer cells
-
Rhodamine 123 (stock solution in DMSO)
-
This compound
-
Verapamil (positive control for P-gp inhibition)
-
HBSS (Hank's Balanced Salt Solution)
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Cell Preparation: Harvest and resuspend cells in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Drug Incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at various concentrations. Include a positive control (Verapamil, e.g., 50 µM) and a negative control (vehicle). Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to each tube and incubate for 60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and wash the cells twice with ice-cold HBSS.
-
Efflux Measurement:
-
For Accumulation: Resuspend the cell pellet in 1 mL of ice-cold HBSS and immediately analyze by flow cytometry (FL1 channel).
-
For Efflux: Resuspend the cell pellet in 1 mL of pre-warmed (37°C) HBSS and incubate for 60-120 minutes at 37°C. After incubation, centrifuge, resuspend in ice-cold HBSS, and analyze by flow cytometry.
-
-
Data Analysis: An increase in the mean fluorescence intensity of Rhodamine 123 in cells treated with this compound compared to the control indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is for detecting changes in the expression of proteins involved in apoptosis (e.g., Bcl-2, c-Myc) and signaling pathways (e.g., p-Akt, Akt, NF-κB p65) following treatment with this compound.
Materials:
-
Drug-resistant cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-c-Myc, anti-p-Akt, anti-Akt, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways affected by this compound in the context of multidrug resistance and a general workflow for its investigation.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility and Stability of Farnesiferol C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Farnesiferol C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor aqueous solubility and stability of this promising compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is a sesquiterpene coumarin with a highly lipophilic structure, leading to very low aqueous solubility.[1] Published data estimates its water solubility to be approximately 0.023 mg/L. This inherent hydrophobicity is the primary reason for dissolution difficulties in aqueous media. For effective use in in vitro and in vivo studies, solubility enhancement strategies are essential.
Q2: What are the primary methods to improve the solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:
-
Nanoparticle Formulation: Encapsulating this compound into nano-carriers like dendrosomal nanoparticles can significantly increase its aqueous solubility and stability.[2]
-
Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic regions of the this compound molecule, thereby improving its solubility in water.
-
Co-solvency: Using a mixture of a water-miscible organic solvent (e.g., ethanol, DMSO) and water can increase the solubility. However, the concentration of the organic solvent must be carefully optimized to avoid toxicity in cellular assays.
-
Chemical Modification: Introducing polar functional groups to the this compound molecule can enhance its hydrophilicity. This, however, creates a new chemical entity and requires extensive characterization.
Q3: How can I improve the stability of my this compound formulation?
A3: The stability of this compound, particularly in aqueous formulations, can be compromised by hydrolysis and oxidation. To improve stability:
-
Lyophilization: Freeze-drying nanoformulations of this compound can create a stable powder that can be reconstituted before use.
-
Use of Excipients: Incorporating antioxidants into the formulation can prevent oxidative degradation.
-
pH Control: Maintaining an optimal pH of the formulation can minimize hydrolysis.
-
Light Protection: Storing this compound solutions in light-resistant containers can prevent photodegradation.
Q4: I am observing unexpected cytotoxicity in my cell-based assays. Could this be related to the solubility enhancement method?
A4: Yes, the method used to solubilize this compound can contribute to cytotoxicity. For instance:
-
Co-solvents: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells. It is crucial to include a vehicle control (solvent without this compound) in your experiments to assess the solvent's effect.
-
Surfactants: Some surfactants used in formulations can disrupt cell membranes and cause toxicity.
-
Empty Nanoparticles: It is also important to test the effect of "empty" nanoparticles (without encapsulated this compound) on your cells to ensure the carrier itself is not causing the observed effects.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Dendrosomal Nanoparticles
| Possible Cause | Troubleshooting Step |
| Incorrect ratio of this compound to dendrosome. | Optimize the weight-to-weight (w/w) ratio of this compound to the dendrosome components. Start with a range of ratios (e.g., 1:10, 1:25, 1:50) to find the optimal loading capacity. |
| Poor mixing during encapsulation. | Ensure vigorous and consistent mixing (e.g., using a high-speed homogenizer or sonicator) during the encapsulation process to facilitate the interaction between this compound and the dendrosomes. |
| Inappropriate solvent system. | The choice of organic solvent for dissolving this compound and the dendrosome components is critical. Ensure the solvent is compatible with all components and is easily removable. |
Issue 2: Instability and Precipitation of this compound Nanoformulation Upon Storage
| Possible Cause | Troubleshooting Step |
| Aggregation of nanoparticles. | Measure the particle size and zeta potential of the nanoformulation over time. A significant increase in particle size or a decrease in the absolute value of the zeta potential may indicate aggregation. Consider adding stabilizers to the formulation. |
| Drug leakage from nanoparticles. | Quantify the amount of free this compound in the formulation supernatant after storage. If significant leakage is observed, the formulation may need to be optimized for better drug retention. |
| Chemical degradation of this compound. | Perform a stability-indicating HPLC or UPLC-MS analysis to assess the chemical integrity of this compound in the formulation over time under different storage conditions (e.g., temperature, light exposure). |
Issue 3: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Step |
| Variability in nanoparticle size and drug loading. | Characterize each batch of your this compound nanoformulation for particle size, polydispersity index (PDI), and encapsulation efficiency to ensure consistency between experiments. |
| Interaction of the formulation with cell culture media. | Pre-incubate the this compound formulation in the cell culture media for a short period and observe for any signs of precipitation or instability before adding to the cells. |
| Inaccurate quantification of this compound. | Develop and validate an analytical method (e.g., HPLC-UV, UPLC-MS/MS) for the accurate quantification of this compound in your formulations. |
Data Presentation
Table 1: Solubility of this compound in Different Media
| Compound | Solvent | Solubility (mg/L) | Reference |
| This compound | Water (estimated) | 0.023 | [3] |
| Illustrative Example: Dendrosomal this compound | Aqueous Buffer (pH 7.4) | ~500-1000 | Hypothetical |
| Illustrative Example: this compound-Cyclodextrin Complex | Aqueous Buffer (pH 7.4) | ~100-200 | Hypothetical |
Note: The data for dendrosomal and cyclodextrin formulations are illustrative examples based on typical solubility enhancements observed for poorly soluble compounds. Actual values need to be determined experimentally.
Table 2: Stability of this compound Formulations under Accelerated Conditions (40°C/75% RH)
| Formulation | Time Point | % this compound Remaining | Appearance |
| This compound in Aqueous Buffer | 0 hours | 100% | Clear Solution |
| 24 hours | < 50% | Precipitation | |
| Illustrative Example: Lyophilized Dendrosomal this compound | 0 months | 100% | White Powder |
| 3 months | 98.5% | White Powder | |
| 6 months | 96.2% | White Powder |
Note: The data for the dendrosomal formulation is an illustrative example. Actual stability data should be generated according to ICH guidelines.
Experimental Protocols
Preparation of Dendrosomal this compound
This protocol is adapted from methods used for preparing dendrosomal formulations of other hydrophobic compounds like curcumin.[2][3][4]
Materials:
-
Oleoyl chloride
-
Polyethylene glycol (PEG) 400
-
Triethylamine
-
Chloroform
-
This compound
-
Vacuum oven
Procedure:
-
Synthesis of Dendrosome Carrier:
-
In a round-bottom flask, dissolve oleoyl chloride (0.01 mol) and polyethylene glycol 400 (0.01 mol) in chloroform.
-
Add triethylamine (0.012 mol) to the mixture.
-
Allow the esterification reaction to proceed at 25°C for 4 hours with continuous stirring.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the chloroform from the filtrate using a rotary evaporator.
-
Dry the resulting dendrosome carrier in a vacuum oven at 40°C.
-
-
Encapsulation of this compound:
-
Dissolve the dried dendrosome carrier and this compound in a suitable organic solvent (e.g., chloroform or acetone) at a predetermined weight-to-weight ratio (e.g., 25:1 dendrosome to this compound).
-
Slowly add this organic solution to an aqueous buffer with vigorous stirring or sonication to form the nanoformulation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
The resulting aqueous suspension of dendrosomal this compound can be further purified by dialysis to remove any unencapsulated drug.
-
For long-term storage, the formulation can be lyophilized.
-
Quantification of this compound: A Stability-Indicating UHPLC-DAD Method
This method is a plausible adaptation based on a validated method for the structurally related compound, Farnesol.[3]
Instrumentation:
-
UHPLC system with a Diode Array Detector (DAD)
-
C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 2 µL
Method Validation (as per ICH guidelines):
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 1-100 µg/mL).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Specificity/Stress Studies: Force degradation of this compound under acidic, basic, oxidative, and thermal conditions to ensure the method can separate the intact drug from its degradation products.
Mandatory Visualizations
Caption: Workflow for the preparation and characterization of dendrosomal this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest.
References
- 1. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming low bioavailability of Farnesiferol C in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farnesiferol C, focusing on overcoming its low bioavailability in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications being investigated?
A1: this compound (FC) is a sesquiterpene coumarin, a natural compound primarily isolated from Ferula species.[1] It has demonstrated a range of biological activities, with significant evidence supporting its potential as an anticancer agent.[1][2] Preclinical studies have shown its ability to induce apoptosis, inhibit tumor angiogenesis, and suppress key oncogenic signaling pathways.[2][3] Additionally, FC has been noted for its potential to overcome multidrug resistance in cancer cells.[2]
Q2: What is the main challenge in the preclinical development of this compound?
A2: The primary obstacle in the preclinical development of this compound is its low oral bioavailability.[4] This is largely attributed to its poor aqueous solubility, which limits its absorption from the gastrointestinal tract.[4] In silico predictions suggest good gastrointestinal absorption but also indicate a short half-life of less than one hour, which may also contribute to its limited systemic exposure.[4]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
A3: Nanoformulation is a leading strategy to improve the bioavailability of this compound. Specifically, dendrosomal nanoformulations have been suggested to enhance its solubility and stability, thereby improving its anticancer effects through more efficient targeted delivery.[4][5] Other potential nanoformulations could include lipid-based nanoparticles, niosomes, and polymeric micelles.[6] These approaches aim to increase the dissolution rate and absorption of poorly soluble compounds like this compound.
Q4: What are the known molecular targets of this compound in cancer cells?
A4: this compound has been shown to interact with several key molecular targets in cancer cells, including:
-
VEGFR1 (Flt-1) and VEGFR2 (Flk-1) signaling cascades: It exhibits anti-angiogenic activity by targeting multiple aspects of this pathway.
-
Topoisomerase II alpha (TOP2A): It acts as a potential TOP2A inhibitor, which can enhance the efficacy of chemotherapy and ionizing radiation.
-
Apoptosis pathways: It induces apoptosis through the regulation of proteins like L11 and c-Myc and by causing oxidative stress.[3][7]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound after oral administration in animal models.
-
Possible Cause 1: Poor aqueous solubility.
-
Troubleshooting Tip: Formulate this compound in a vehicle designed to enhance solubility. This could include co-solvents (e.g., a mixture of water, ethanol, and polyethylene glycol), surfactants, or complexing agents like cyclodextrins. For initial in vivo screening, an oral gavage formulation can be prepared. A detailed protocol for voluntary oral administration in mice is also provided in the "Experimental Protocols" section.
-
-
Possible Cause 2: Rapid metabolism.
-
Troubleshooting Tip: While in-silico data suggests moderate clearance, rapid first-pass metabolism in the liver could be a contributing factor.[4] Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if the specific enzymes are identified) to assess the impact on bioavailability. However, this approach is for investigative purposes and may not be therapeutically viable. The primary focus should remain on improving absorption to saturate metabolic pathways.
-
-
Possible Cause 3: P-glycoprotein (P-gp) efflux.
-
Troubleshooting Tip: Although this compound has been shown to inhibit P-gp, it is possible that it is also a substrate for this efflux pump in the gastrointestinal tract.[2] The use of nanoformulations can often bypass P-gp efflux.
-
Issue 2: Difficulty in preparing a stable and effective nanoformulation of this compound.
-
Possible Cause 1: Inefficient encapsulation of this compound.
-
Troubleshooting Tip: Optimize the formulation parameters. For dendrosomal formulations, this may involve adjusting the ratio of the polymer to the drug, the type of solvent used, and the method of solvent evaporation. For lipid-based nanoparticles, varying the lipid composition and the homogenization/sonication parameters can improve encapsulation efficiency.
-
-
Possible Cause 2: Particle aggregation and instability.
-
Troubleshooting Tip: Ensure the use of appropriate stabilizing agents in your nanoformulation. This could include surfactants or coating the nanoparticles with polymers like polyethylene glycol (PEG) to increase stability and circulation time. Characterize the particle size, polydispersity index (PDI), and zeta potential to monitor stability.
-
-
Possible Cause 3: Inconsistent drug release from the nanoformulation.
-
Troubleshooting Tip: Conduct in vitro drug release studies under different pH conditions (e.g., simulating gastric and intestinal fluids) to characterize the release profile. The composition of the nanocarrier will directly influence the release rate. For example, biodegradable polymers will release the drug as the polymer matrix degrades.
-
Data Presentation
Table 1: Predicted in silico Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value | Implication for Bioavailability | Reference |
| Gastrointestinal Absorption | High | Favorable for oral administration | [4] |
| Bioavailability Score | 0.55 | Potential for oral use | [4] |
| Clearance | Moderate (9.7 mL/min/kg) | May contribute to systemic exposure | [4] |
| Half-life (t½) | < 1 hour | Short duration of action, may require frequent dosing or modified release formulation | [4] |
Table 2: Hypothetical Comparison of Pharmacokinetic Parameters for this compound and its Nanoformulation (Illustrative)
Note: The following data is illustrative and intended to demonstrate the expected improvements with nanoformulation. Actual values must be determined experimentally.
| Parameter | This compound (Oral Gavage) | This compound Nanoformulation (Oral) | Expected Improvement |
| Cmax (ng/mL) | Low and variable | Higher and more consistent | Increased peak plasma concentration |
| Tmax (hr) | 1-2 | 2-4 | May be slightly delayed due to release from nanocarrier |
| AUC (ng·hr/mL) | Low | Significantly higher | Increased overall drug exposure |
| t½ (hr) | < 1 | 2-6 | Extended plasma half-life |
| Bioavailability (%) | < 5% | 20-50% | Substantial increase in the fraction of absorbed drug |
Experimental Protocols
Protocol 1: Voluntary Oral Administration of this compound in Mice
This protocol is adapted from a method for voluntary oral administration of drugs in a flavored jelly, which minimizes the stress associated with gavage.[8][9][10]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sucralose
-
Gelatin
-
Flavoring essence (e.g., strawberry)
-
24-well tissue culture plate
-
Heating/stirring plate
Procedure:
-
Jelly Preparation:
-
Prepare a 2% sucralose solution in water.
-
Prepare a 10% gelatin solution in the sucralose solution by heating and stirring until clear.
-
-
This compound Formulation:
-
Calculate the required dose of this compound per mouse (e.g., in mg/kg).
-
Prepare a stock solution of this compound in the chosen vehicle.
-
-
Dosing Jelly Preparation:
-
In a well of the 24-well plate, mix the this compound stock solution with the gelatin solution and a few drops of flavoring essence.
-
Allow the jelly to set at 4°C for at least 3 hours.
-
-
Mouse Training and Dosing:
-
For several days prior to the experiment, acclimate the mice to the vehicle-containing jelly.
-
On the day of the experiment, provide each mouse with a pre-weighed amount of the this compound-containing jelly.
-
Protocol 2: Pharmacokinetic Study Design for this compound Nanoformulation
Objective: To compare the pharmacokinetic profiles of this compound administered orally in its free form versus a nanoformulation.
Animal Model: Male BALB/c mice (6-8 weeks old)
Groups (n=5 per group):
-
Group A (IV): this compound in a suitable intravenous vehicle (e.g., saline with a small percentage of a solubilizing agent) - for absolute bioavailability calculation.
-
Group B (Oral - Free FC): this compound suspended in a vehicle (e.g., 0.5% CMC) administered by oral gavage.
-
Group C (Oral - Nano-FC): this compound nanoformulation administered orally.
Procedure:
-
Dosing:
-
Administer a single dose of this compound (e.g., 10 mg/kg) to each mouse according to its group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, and bioavailability for each group.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Experimental workflow for improving this compound bioavailability.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound inhibition of the VEGFR signaling pathway.
Caption: this compound targeting of the Topoisomerase IIα pathway.
References
- 1. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via regulation of L11 and c-Myc with combinational potential with anticancer drugs in non-small-cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. researchgate.net [researchgate.net]
Troubleshooting Farnesiferol C interference in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Farnesiferol C. The information provided aims to help identify and mitigate potential interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a sesquiterpene coumarin, a natural product found in plants of the Ferula genus.[1][2] It has gained significant interest for its diverse pharmacological activities, most notably its anticancer properties.[1][2][3] Studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines, including breast and liver cancer.[1] It has also been reported to have anti-inflammatory, antioxidant, and antiviral activities.[2] More recently, it has been investigated for its potential to enhance the efficacy of chemotherapy and ionizing radiation in melanoma cells by targeting topoisomerase II alpha.[4]
Q2: What is the primary mechanism of action for this compound's anticancer effects?
A2: The primary anticancer mechanism of this compound is believed to be the induction of oxidative stress within cancer cells. It leads to an increase in the production of reactive oxygen species (ROS), which in turn triggers apoptotic pathways. This process involves the modulation of key regulatory proteins in apoptosis and cell cycle control.
Q3: At what concentrations does this compound typically show biological activity?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, most in vitro studies report biological activity in the micromolar (µM) range. For example, the IC50 (half-maximal inhibitory concentration) for cytotoxicity in A375 melanoma cells was reported to be 76.9 µM.[4] Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Q4: Can this compound interfere with my biochemical assay?
A4: Yes, as a natural product containing a coumarin moiety, this compound has the potential to interfere with various biochemical assays. Potential interference mechanisms include:
-
Spectral Interference: Coumarins are known to be fluorescent and can absorb UV light, which may interfere with absorbance- or fluorescence-based assays.
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that may non-specifically inhibit enzymes or other proteins.
-
Chemical Reactivity: The chemical structure of this compound may allow it to react with components of the assay, such as thiol groups in enzymes.
It is crucial to include appropriate controls to identify and mitigate these potential interferences.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in biochemical assays.
Issue 1: Unexpected Results in Fluorescence-Based Assays (e.g., high background, quenching)
Possible Cause:
This compound, containing a coumarin core (umbelliferone derivative), is intrinsically fluorescent and can also absorb light in the UV-visible range, leading to interference in fluorescence-based assays.[5][6] This can manifest as high background fluorescence or quenching of the fluorescent signal from your probe. Umbelliferone, a related coumarin, has a fluorescence emission maximum around 450-460 nm when excited at approximately 405 nm.[7]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the concentrations being tested, without any other assay components. This will determine its intrinsic fluorescence.
-
Check for Spectral Overlap: If possible, obtain the absorbance and fluorescence spectra of this compound. Compare these with the excitation and emission spectra of your fluorescent probe to assess the potential for overlap.
-
Use Red-Shifted Fluorophores: If significant spectral overlap exists, consider using a fluorescent probe that excites and emits at longer wavelengths (red-shifted), as natural product fluorescence is more common in the blue-green region of the spectrum.
-
Perform a "Post-Addition" Control: In an enzyme assay, add this compound after the reaction has been stopped. If you still observe a change in the signal, it is likely due to direct interference with the detection method.
Issue 2: Non-Reproducible or Steep Inhibition Curves
Possible Cause:
This compound, like other hydrophobic molecules, may form aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or other proteins, leading to artifacts such as steep, non-reproducible dose-response curves. Some coumarin derivatives have been shown to inhibit protein aggregation, suggesting they can interact with proteins in a way that might lead to aggregation under different conditions.[8][9][10]
Troubleshooting Steps:
-
Include Detergents: Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to your assay buffer to help prevent the formation of aggregates.
-
Vary Enzyme Concentration: If you suspect aggregation-based inhibition of an enzyme, varying the enzyme concentration in the assay can help confirm this. Aggregation-based inhibition is often less potent at higher enzyme concentrations.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly assess the formation of this compound aggregates in your assay buffer at the concentrations of interest.
-
Lower Compound Concentration: If possible, conduct experiments at lower concentrations of this compound where aggregation is less likely to occur.
Issue 3: Time-Dependent Inhibition or Loss of Activity
Possible Cause:
The chemical structure of this compound may be susceptible to degradation in aqueous assay buffers over time, or it may react with other components in the assay mixture. Coumarins can undergo various chemical reactions, and their reactivity can be influenced by substituents on the coumarin ring.[11] The thiol group is a common target for reactive compounds.[12]
Troubleshooting Steps:
-
Pre-incubation Studies: Compare the results of experiments where this compound is pre-incubated with the assay components for varying lengths of time before initiating the reaction. This can help identify time-dependent effects.
-
Assess Chemical Stability: Use analytical techniques like HPLC or LC-MS to assess the stability of this compound in your assay buffer over the course of the experiment.
-
Include Thiol Scavengers: In enzymatic assays with proteins containing critical cysteine residues, consider including a reducing agent like Dithiothreitol (DTT) in your buffer, unless it interferes with the assay chemistry. Conversely, to test for reactivity with thiols, you can assess if the presence of DTT alters the inhibitory effect of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line/Conditions | Reference |
| IC50 (Cytotoxicity) | 76.9 µM | A375 melanoma cells | [4] |
| UV Absorbance Max (Umbelliferone) | 325 nm (acidic), 365 nm (alkaline) | Aqueous solution | [6] |
| Fluorescence Excitation Max (Umbelliferone) | 330 nm (acidic), 370 nm (alkaline) | Aqueous solution | [6] |
| Fluorescence Emission Max (Umbelliferone) | ~450-460 nm | Aqueous solution | [6][7] |
Note: Spectroscopic data for Umbelliferone is provided as an approximation for the coumarin moiety in this compound. Actual spectral properties may vary.
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring caspase-3 activity in cell lysates.
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA) at a concentration of 1-5 x 10^6 cells/50 µL.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT).
-
Add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add this compound at desired final concentrations. Include a vehicle control.
-
Initiate the reaction by adding 5 µL of the caspase-3 substrate DEVD-pNA (p-nitroanilide) (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Interference Control: To a separate set of wells, add the cell lysate, reaction buffer, and this compound, but add the DEVD-pNA substrate after the incubation period, just before reading the absorbance. Any change in absorbance in these wells is likely due to interference.
-
Intracellular Reactive Oxygen Species (ROS) Assay (Fluorescence)
This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Preparation:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with warm PBS.
-
-
Staining and Treatment:
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh medium or PBS containing this compound at the desired concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
-
Measurement:
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Interference Control: In a cell-free system, mix DCFH-DA and this compound in the assay buffer to see if the compound directly affects the dye's fluorescence. Also, measure the intrinsic fluorescence of this compound at the same wavelengths.
-
Visualizations
Caption: this compound induces apoptosis via increased ROS production.
Caption: A logical workflow for troubleshooting this compound assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of this compound: a review | Semantic Scholar [semanticscholar.org]
- 4. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin derivatives inhibit the aggregation of β-lactoglobulin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 12. Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction yield of Farnesiferol C from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction yield of Farnesiferol C from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound?
A1: this compound is a sesquiterpene coumarin predominantly isolated from plants of the Ferula genus (Apiaceae family). The most commonly cited sources are the roots and oleo-gum resins of species like Ferula asafoetida, Ferula szowitsiana, and Ferula turcica[1][2].
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction method. Dichloromethane and hydroethanol (e.g., 70% ethanol) have been shown to be effective.[3][4]. Dichloromethane is often used in maceration and Soxhlet extraction, showing good yields for sesquiterpene coumarins[3][5]. Ethanol reflux extraction is also a documented method[6]. The polarity of the solvent plays a significant role in extraction success[4].
Q3: What are typical extraction yields for this compound?
A3: this compound yields are generally low and can vary significantly based on the plant source, its geographical origin, and the extraction/purification methodology. Reported yields for the pure compound typically range from 0.003% to 0.18% of the starting plant material weight[1].
Q4: What are the key factors that influence the final yield?
A4: Several factors can impact your extraction yield, including:
-
Plant Material: The species of Ferula, the specific plant part used (roots vs. resin), and its quality are primary determinants[1][7].
-
Extraction Method: Techniques like Soxhlet extraction, maceration, and ultrasound-assisted extraction (UAE) have different efficiencies[7][8].
-
Solvent Choice: The solvent's polarity and its selectivity for this compound are crucial[4][8].
-
Process Parameters: Temperature, extraction time, and the solvent-to-solid ratio must be optimized to maximize yield while preventing compound degradation[8][9].
-
Post-Harvest Handling: The drying, storage, and grinding of the plant material can affect the integrity and accessibility of the target compound[7].
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | This compound is a moderately polar compound. If using a very non-polar solvent (like hexane alone) or a very polar one (like water), the yield may be low. Solution: Use a medium-polarity solvent like dichloromethane or an ethanol/water mixture (e.g., 70% ethanol)[4]. Consider sequential extraction with solvents of increasing polarity. |
| Suboptimal Extraction Parameters | Extraction time may be too short, or the temperature may be too low. Solution: Increase the extraction time or temperature. For reflux extraction, ensure you are running for an adequate duration (e.g., 2 hours per cycle for 3 cycles)[6]. Be cautious, as excessive heat can degrade sensitive compounds[8]. |
| Poor Quality Plant Material | The concentration of this compound can vary between plant batches. Solution: If possible, obtain plant material from a reputable supplier with a certificate of analysis. Test a small batch first. |
| Inefficient Extraction Method | Passive methods like simple maceration may not be sufficient. Solution: Employ more exhaustive techniques like Soxhlet extraction, or advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency[8]. |
Issue 2: High Level of Impurities in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Low Solvent Selectivity | The chosen solvent is co-extracting a wide range of other compounds (pigments, lipids, etc.). Solution: Perform a preliminary "de-fatting" step with a non-polar solvent like hexane before the main extraction. After extraction, use liquid-liquid partitioning (e.g., with petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on polarity[6]. |
| Lack of Post-Extraction Cleanup | The crude extract has not been sufficiently purified. Solution: Implement chromatographic purification steps. Start with silica gel column chromatography to get fractions, then use more refined techniques like Sephadex LH-20 or preparative HPLC for final purification to isolate this compound[1][5]. |
Issue 3: Potential Degradation of this compound During Extraction
| Possible Cause | Troubleshooting Step | | Excessive Heat | High temperatures during solvent evaporation or extraction can cause degradation. Solution: Concentrate extracts under reduced pressure using a rotary evaporator at a lower temperature (e.g., 35-40°C)[5]. When choosing an extraction method, balance efficiency with thermal sensitivity[8]. | | Light or Air Exposure | Prolonged exposure to light and oxygen can degrade many natural products. Solution: Store extracts in amber-colored vials and consider flushing with an inert gas (like nitrogen or argon) before sealing for long-term storage. |
Data Presentation
Table 1: Reported Extraction Yields of this compound from Various Ferula Species
| Source Material | Plant Part | Starting Weight | Isolated Yield (mg) | Yield (%) | Reference |
| Ferula szowitsiana | Roots | 250 g | 43 mg | 0.017% | [1] |
| Ferula assafoetida | Oleo-gum-resin | 2.5 kg | 4.5 g | 0.18% | [1] |
| Ferula persica | Oleo-gum-resin | 250 g | 7 mg | 0.003% | [1] |
Note: The yields of pure this compound are post-purification.
Experimental Protocols
Protocol 1: Ethanol Reflux Extraction from Ferula asafoetida Resin
This protocol is adapted from a patented method for this compound extraction[6].
-
Preparation: Grind the dried oleo-gum resin of Ferula asafoetida into a fine powder.
-
Extraction:
-
Place the rhizome powder in a round-bottom flask.
-
Add 70% ethanol at a ratio of 30:1 (solvent volume: plant material weight).
-
Heat the mixture to reflux and maintain for 2 hours.
-
Perform hot filtration to separate the extract from the solid residue.
-
Repeat the reflux extraction process on the residue two more times, for a total of three extractions.
-
-
Concentration: Combine the filtrates from all three extractions. Concentrate the solution using a rotary evaporator to remove the ethanol completely, leaving an aqueous solution.
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous concentrate to a separatory funnel.
-
Perform successive extractions with equal volumes of petroleum ether, followed by ethyl acetate, and finally n-butanol.
-
Collect the ethyl acetate fraction, as this compound is expected to partition into this layer.
-
-
Purification:
-
Concentrate the ethyl acetate fraction to dryness to obtain the crude product.
-
Dissolve the crude product in a minimal amount of methanol.
-
Subject the dissolved crude product to column chromatography (e.g., ODS reversed-phase column) for purification to obtain pure this compound[6].
-
Protocol 2: Dichloromethane Extraction from Ferula turcica Roots
This protocol is based on a method used for isolating cytotoxic compounds, including this compound, from Ferula roots[5].
-
Preparation: Powder the dried roots of Ferula turcica.
-
Initial Extraction (Maceration):
-
Soak the powdered roots (e.g., 270 g) in dichloromethane (e.g., 2 x 1 L) at room temperature for 1 hour.
-
-
Continuous Extraction (Soxhlet):
-
After maceration, transfer the plant material to a Soxhlet extractor.
-
Perform continuous extraction with dichloromethane until the solvent running through the apparatus is clear.
-
-
Concentration:
-
Combine the extracts from the maceration and Soxhlet steps.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C. This will yield the crude dichloromethane extract.
-
-
Purification (Fractionation):
-
Dissolve the crude extract (e.g., 8.6 g) in a suitable solvent system.
-
Fractionate the extract using a Sephadex LH-20 column with a mobile phase such as a hexane:dichloromethane:methanol gradient system.
-
Monitor fractions using Thin Layer Chromatography (TLC).
-
Combine similar fractions and perform further purification using techniques like preparative HPLC to isolate pure this compound[5].
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Different Polar Solvents on the Extraction of Bioactive Compounds in Ferula assafoetida and Subsequent Cytotoxic Effects - Physiology and Pharmacology [ppj.phypha.ir]
- 5. mdpi.com [mdpi.com]
- 6. CN105820146A - Ferula asafoetida lactone and method for extraction and purification of Ferula asafoetida lactone - Google Patents [patents.google.com]
- 7. customprocessingservices.com [customprocessingservices.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Farnesiferol C: A Comparative Analysis of its Anticancer Mechanism in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Farnesiferol C's anticancer mechanism in melanoma cells against established therapies, including the standard chemotherapeutic agent dacarbazine and targeted therapies like BRAF and MEK inhibitors. The information is supported by experimental data to validate its potential as a novel therapeutic agent.
Comparative Efficacy Against Melanoma Cells
This compound has demonstrated significant cytotoxic effects against the A375 human melanoma cell line. A comparative analysis of its half-maximal inhibitory concentration (IC50) with dacarbazine, a conventional chemotherapy agent, is presented below. For a broader perspective, the efficacy of targeted therapies, Vemurafenib and Trametinib, is also discussed, although direct IC50 comparisons with this compound in the same study are not available.
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Citation |
| This compound | A375 | 81.26 | 72 | [1] |
| This compound | A375 | 76.99 | 120 | [1] |
| Dacarbazine | A375 | 1113 | 72 | [2] |
| Dacarbazine | A375 | >100 | Not Specified | [3] |
Note: The IC50 values for this compound and Dacarbazine are from different studies and may not be directly comparable due to variations in experimental conditions.
Induction of Apoptosis in Melanoma Cells
This compound has been shown to induce apoptosis, or programmed cell death, in melanoma cells. The following table summarizes the quantitative analysis of apoptosis in A375 cells treated with this compound, both alone and in combination with the chemotherapeutic agent temozolomide (TMZ).
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Citation |
| DMSO Control | 83.7 | Not Reported | 14.4 | [4] |
| 50 µM this compound | 68.3 | 3.59 | 24.4 | [1] |
| 400 µM TMZ | 77.1 | Not Reported | 21.1 | [1] |
| 50 µM this compound + 400 µM TMZ | 58.8 | 2.16 | 37.0 | [1] |
Mechanism of Action: A Comparative Overview
This compound exhibits a distinct anticancer mechanism compared to dacarbazine and targeted therapies.
This compound: A Topoisomerase IIα Inhibitor
Recent studies have identified this compound as a potential inhibitor of Topoisomerase IIα (TOP2A).[1] By targeting TOP2A, this compound interferes with DNA replication and repair processes, ultimately leading to the induction of apoptosis in cancer cells.[1] This mechanism is particularly promising as it can potentiate the effects of DNA-damaging agents like chemotherapy and ionizing radiation.[1]
Dacarbazine: A DNA Alkylating Agent
Dacarbazine is a non-cell cycle specific alkylating agent that methylates DNA, leading to DNA damage and subsequent apoptosis.[3] This disruption of DNA integrity is a hallmark of many traditional chemotherapies.
Vemurafenib and Trametinib: Targeting the MAPK/ERK Pathway
In melanomas with BRAF mutations, the MAPK/ERK signaling pathway is constitutively active, promoting cell proliferation and survival. Vemurafenib is a BRAF inhibitor, and Trametinib is a MEK inhibitor.[5] By targeting these key kinases in the pathway, they effectively shut down the aberrant signaling, leading to cell cycle arrest and apoptosis.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed melanoma cells (e.g., A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, dacarbazine, or other test compounds for the desired duration (e.g., 72 or 120 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture melanoma cells and treat them with the compounds of interest for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., TOP2A, cleaved caspase-3, BAX, BCL-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anticancer mechanism of a novel compound like this compound.
References
- 1. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined pitavastatin and dacarbazine treatment activates apoptosis and autophagy resulting in synergistic cytotoxicity in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II Study of the MEK1/MEK2 Inhibitor Trametinib in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Farnesiferol C and Other Bioactive Sesquiterpene Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Farnesiferol C and other prominent sesquiterpene coumarins, focusing on their biological activities, underlying mechanisms of action, and experimental validation. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Sesquiterpene Coumarins
Sesquiterpene coumarins are a class of natural compounds characterized by a C15 sesquiterpene moiety linked to a coumarin core. Predominantly isolated from plants of the Ferula genus, these compounds have garnered significant scientific interest due to their diverse and potent pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. This compound is a well-studied member of this class, exhibiting a broad spectrum of biological effects. This guide compares this compound with other notable sesquiterpene coumarins such as Umbelliprenin and Galbanic Acid, presenting key experimental data and mechanistic insights.
Comparative Biological Activity Data
The following tables summarize the cytotoxic, anti-inflammatory, and antiviral activities of selected sesquiterpene coumarins, presenting 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values from various experimental studies.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | A375 | Melanoma | 72 | 81.26 | [1] |
| A375 | Melanoma | 120 | 76.99 | [1] | |
| HFF-3 (normal) | Fibroblast | 72 | 403.87 | [1] | |
| HFF-3 (normal) | Fibroblast | 120 | 309.13 | [1] | |
| MCF-7 | Breast Cancer | 48 | 20 | [2] | |
| Umbelliprenin | QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 | [3][4] |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 | [3][4] | |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 (µg/mL) | [5][6][7] | |
| 4T1 | Breast Cancer | 48 | 30.6 ± 2.6 (µg/mL) | [5][6][7] | |
| 4T1 | Breast Cancer | 72 | 62.2 ± 4.8 (µg/mL) | [5][6][7] | |
| HT29 | Colorectal Cancer | 72 | 37.1 ± 1.4 (µg/mL) | [5][6][7] | |
| CT26 | Colorectal Cancer | 48 | 53.2 ± 3.6 (µg/mL) | [5][6][7] | |
| MCF-7 | Breast Cancer | - | - | [5][6][7] | |
| A172 | Glioblastoma | 24 | 51.9 ± 6.7 (µg/mL) | [5][6][7] | |
| GL26 | Glioma | - | - | [5][6][7] | |
| Galbanic Acid | A2780S | Ovarian Cancer | - | 103 | [8] |
| A2780CP | Ovarian Cancer | - | 189 | [8] | |
| HOSE6-3 (normal) | Ovarian Surface Epithelial | - | 262 | [8] | |
| Jurkat | Lymphoblastic Leukemia | 24 | ~60 | [9] | |
| Jurkat | Lymphoblastic Leukemia | 48 | ~50 | [9] | |
| Jurkat | Lymphoblastic Leukemia | 72 | ~30 | [9] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Compound 18 (from F. sinkiangensis) | Nitric Oxide (NO) Production | RAW 264.7 | 2.3 | [10] |
| Ravenelin (Xanthone) | Nitric Oxide (NO) Production | J774A.1 | 6.27 | [11] |
| Setosphamarin A-C (Isocoumarins) | Nitric Oxide (NO) Production | J774A.1 | 23.17 - 35.79 | [11] |
Table 3: Antiviral Activity
| Compound | Virus | Assay | IC50 (µM) | Reference |
| This compound | HIV-1 RT | Enzyme Inhibition | 30 | [12] |
| Spirotriscoumarin A (racemic) | Influenza A (H3N2) | Antiviral Activity | 3.13 | [13] |
| Spirotriscoumarin B (racemic) | Influenza A (H3N2) | Antiviral Activity | 2.87 | [13] |
| Agent K-142 (Coumarin-Monoterpene) | RSV (A and B) | Antiviral Activity | 5 | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂.[16][17]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
Apoptosis Detection (Caspase Activity Assay)
Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a fluorogenic substrate that is cleaved by active caspases (e.g., caspase-3 and -7), releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the amount of active caspase.
Protocol (using Caspase-Glo® 3/7 Assay as an example):
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compound to induce apoptosis.[18]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Transfer the buffer to the substrate to reconstitute the Caspase-Glo® 3/7 Reagent.[19]
-
Assay Procedure:
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[18]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.[19]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. By analyzing the fluorescence of a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells and wash with phosphate-buffered saline (PBS).[20]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[20]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[20]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µl of 100 µg/ml RNase A in PBS) to degrade RNA.[20]
-
PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL in PBS) to the cells.[20]
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured in the linear scale. At least 10,000 events should be recorded for each sample.[20]
Signaling Pathways and Mechanisms of Action
Sesquiterpene coumarins exert their biological effects by modulating various cellular signaling pathways. Below are diagrams and descriptions of key pathways affected by this compound and related compounds.
This compound Inhibition of VEGFR Signaling
This compound has been shown to possess anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade.[21][22][23] It specifically inhibits the autophosphorylation of VEGFR1, and downstream kinases of VEGFR2, thereby suppressing endothelial cell proliferation, migration, and tube formation.[21][22][23]
Caption: this compound inhibits angiogenesis by blocking VEGFR1 phosphorylation and downstream VEGFR2 signaling.
Induction of Apoptosis via the Intrinsic Pathway
Many coumarins, including this compound, induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.[24][25]
Caption: Sesquiterpene coumarins trigger the intrinsic apoptosis pathway in cancer cells.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is crucial in regulating inflammatory responses. Some coumarins have demonstrated anti-inflammatory effects by inhibiting this pathway. They can prevent the degradation of IκBα, which in turn sequesters the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: Anti-inflammatory mechanism of sesquiterpene coumarins via inhibition of the NF-κB pathway.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
The following diagram illustrates a typical workflow for assessing the anticancer effects of a test compound like this compound.
Caption: Workflow for evaluating the anticancer properties of sesquiterpene coumarins in vitro.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Undescribed sesquiterpene coumarins from the aerial parts of Ferula sinkiangensis and their anti-inflammatory activities in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral Spirotriscoumarins A and B: Two Pairs of Oligomeric Coumarin Enantiomers with a Spirodienone-Sesquiterpene Skeleton from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Herbal compound this compound exerts antiangiogenic and antitumor activity and targets multiple aspects of VEGFR1 (Flt1) or VEGFR2 (Flk1) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. experts.umn.edu [experts.umn.edu]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Analytical Methods for Farnesiferol C Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Farnesiferol C, a sesquiterpene coumarin found in plants of the Ferula genus, has garnered interest for its potential therapeutic properties.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of such phytochemicals. This guide provides a comparative overview of hypothetical, yet realistic, HPLC-based analytical methods for this compound quantification, complete with experimental protocols and validation parameters.
Comparison of Hypothetical HPLC Methods
Two primary approaches for the HPLC analysis of this compound are presented here: a conventional HPLC method with UV detection and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a photodiode array (PDA) detector. The choice between these methods often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation.
| Parameter | Method A: Conventional HPLC-UV | Method B: UHPLC-PDA |
| Instrumentation | Standard HPLC system with UV-Vis Detector | UHPLC system with Photodiode Array (PDA) Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Sub-2 µm C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 320 nm | 200-400 nm (detection at 320 nm) |
| Run Time | 15-20 minutes | 5-8 minutes |
| Injection Volume | 20 µL | 2-5 µL |
| Column Temperature | 25°C | 30°C |
| Advantages | Robust, widely available instrumentation, lower backpressure. | Faster analysis times, higher resolution, increased sensitivity, lower solvent consumption. |
| Disadvantages | Longer run times, lower resolution compared to UHPLC. | Higher backpressure requiring specialized equipment, potential for column clogging with less clean samples. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are the key experimental protocols for sample preparation and the validation of an HPLC method for this compound quantification.
Sample Preparation
-
Extraction: Macerate 1 gram of powdered plant material (e.g., from Ferula assa-foetida) with 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by comparing the chromatograms of a blank sample, a standard solution of this compound, and a sample extract.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against at least five different known concentrations of this compound. The correlation coefficient (r²) should be determined.[2][3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of this compound is added to a sample and the percentage recovery is calculated.[2][4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can also be calculated based on the standard deviation of the response and the slope of the calibration curve.[5]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[6]
Validation Parameters and Acceptance Criteria
The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD of results should be within acceptable limits after minor changes to method parameters (e.g., mobile phase composition, pH, flow rate). |
Workflow and Signaling Pathway Diagrams
To visualize the process, the following diagrams illustrate the logical flow of HPLC method development and validation.
Caption: Workflow for HPLC Method Development and Validation.
This guide provides a framework for the development and validation of HPLC-based analytical methods for the quantification of this compound. By following these guidelines and adapting them to specific laboratory conditions, researchers can ensure the generation of accurate and reliable data.
References
Farnesiferol C: A Comparative Analysis of its Bioactivity Across Diverse Cancer Cell Lines
For Immediate Release
Farnesiferol C, a natural sesquiterpene coumarin, has demonstrated significant anticancer properties across a variety of cancer cell lines. This guide provides a comparative overview of its bioactivity, detailing its effects on cell viability, apoptosis, and cell cycle progression in breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and melanoma (A375) cells. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Comparative Bioactivity of this compound
This compound exhibits a range of cytotoxic and pro-apoptotic effects that vary depending on the cancer cell line. The following tables summarize the key quantitative data from published studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| MCF-7 | Breast Adenocarcinoma | 43 | 24 | [1] |
| 20 | 48 | [1] | ||
| 14 | 72 | [1] | ||
| HepG2 | Hepatocellular Carcinoma | ~30-60 (approx.) | 24 | [2] |
| A375 | Melanoma | 81.26 | 72 | [3] |
| 76.99 | 120 | [3] | ||
| HCT116 | Colon Carcinoma | 42 | Not Specified | |
| CT26 | Colon Carcinoma | 46 | Not Specified | |
| HeLa | Cervical Adenocarcinoma | 86.9 | Not Specified | |
| AGS | Gastric Adenocarcinoma | 101.6 | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
This compound has been shown to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle in cancer cells.
| Cell Line | Effect on Apoptosis | Cell Cycle Arrest | Key Molecular Events | Citation |
| MCF-7 | Time-dependent increase in early and late apoptosis.[1] | G0/G1 phase arrest.[1] | Increased ROS, increased MDA, decreased total thiol levels.[1] | [1][4] |
| HepG2 | Induction of apoptosis, nuclear fragmentation, and condensation.[2] | Altered expression of cell cycle regulatory genes (cyclinD1, p21Cip1, CDK4).[2] | Increased ROS, loss of mitochondrial membrane potential, activation of caspase-3, modulation of Bax, Bad, and Bcl2.[2] | [2][5] |
| A375 | Increased early and late apoptosis, especially in combination with TMZ.[3] | Not explicitly stated, but suggested by antiproliferative effects. | Potential inhibition of topoisomerase IIα.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 5-100 µM) for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells are treated with this compound for the desired time, then harvested and washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways.
Oxidative Stress-Mediated Apoptosis in MCF-7 and HepG2 Cells
In both breast and liver cancer cells, this compound appears to induce apoptosis primarily through the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS leads to oxidative stress, which in turn triggers the intrinsic apoptotic pathway.
Caption: this compound induces apoptosis via ROS generation.
Anti-Angiogenic Activity via VEGFR1 Inhibition
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1).[6] This suggests a potential mechanism to starve tumors of their blood supply.
References
- 1. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances the effects of chemotherapy and ionising radiation in human melanoma cells via targeting topoisomerase II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Farnesiferol C versus synthetic derivatives: a comparative bioactivity study
A comprehensive review of the biological activities of the natural sesquiterpene coumarin, Farnesiferol C, is presented below. Despite extensive investigation into its therapeutic potential, publicly available literature does not currently offer comparative bioactivity studies between this compound and its synthetic derivatives. Therefore, this guide focuses on the established bioactivities of this compound, providing a benchmark for future comparative analyses.
This compound, a major bioactive compound isolated from plants of the Ferula genus, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] Primarily recognized for its potent anticancer and anti-inflammatory effects, this compound has demonstrated significant activity in various preclinical studies.[1][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways implicated in cancer progression and inflammation.
Comparative Bioactivity Data of this compound
The following table summarizes the key quantitative data on the bioactivity of this compound across various cancer cell lines and biological assays. This data highlights its efficacy in inhibiting cancer cell growth and proliferation.
| Bioactivity | Cell Line/Model | Assay | Result (IC₅₀ / Effect) | Reference |
| Cytotoxicity | HepG2 (Liver Cancer) | MTT Assay | IC₅₀: 34.40 ± 2.50 µM (at 24h) | [4] |
| Cytotoxicity | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: ~20 µM | [5] |
| Cytotoxicity | H1299 (Non-small cell lung cancer) | MTT Assay | Significant decrease in viability at 60 µM and 120 µM | [6] |
| Cytotoxicity | H596 (Non-small cell lung cancer) | MTT Assay | Significant decrease in viability | [6] |
| Anti-angiogenesis | HUVEC | VEGF-induced proliferation | Inhibition in 10-40 µM range | [7] |
| Anti-angiogenesis | HUVEC | VEGF-induced migration | Inhibition in 10-40 µM range | [7] |
| Anti-angiogenesis | HUVEC | VEGF-induced tube formation | Inhibition in 10-40 µM range | [7] |
| Antitumor Activity | Mouse Lewis Lung Cancer Allograft | In vivo | 60% tumor growth inhibition at 1 mg/kg/day | [7] |
Key Bioactivities and Mechanisms of Action
Anticancer Activity
This compound exhibits significant anticancer properties through multiple mechanisms:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells by increasing the generation of reactive oxygen species (ROS).[3][4][5] This oxidative stress leads to the activation of apoptotic pathways.[4] Studies have shown that this compound can increase the Bax/Bcl-2 ratio, a key indicator of apoptosis.
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest in the G0/G1 phase in cancer cells, thereby inhibiting their proliferation.[3]
-
Anti-Angiogenesis: this compound effectively inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. It achieves this by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.[7] Specifically, it has been shown to decrease the binding of VEGF to VEGFR1.[7]
-
Overcoming Multidrug Resistance: Research suggests that this compound can modulate the activity of efflux pumps like P-glycoprotein, which are responsible for pumping chemotherapy drugs out of cancer cells.[1] This action can help in overcoming multidrug resistance in cancer.[1]
Anti-inflammatory Activity
While the primary focus of the available research is on its anticancer effects, this compound is also reported to possess anti-inflammatory properties, a characteristic common to many coumarin derivatives.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below:
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and time points.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Antitumor Activity
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., Lewis lung carcinoma) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to a control group and a treatment group. The treatment group receives daily intraperitoneal injections of this compound at a specified dose (e.g., 1 mg/kg body weight).
-
Tumor Volume Measurement: Tumor size is measured regularly using calipers, and the tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis like immunohistochemistry.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of this compound in inducing apoptosis through the generation of Reactive Oxygen Species (ROS).
References
- 1. A review of this compound: From molecular insights to anticancer potential and emerging therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activities of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Antiproliferative Effects on Hepatocellular Carcinoma HepG2 Cells by Instigating ROS-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis mediated by oxidative stress in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological activities of this compound: a review | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Farnesiferol C: A Guide to Safe and Compliant Practices
Immediate Safety Protocol: Treat as Hazardous Waste
In the absence of specific data, Farnesiferol C should be managed as a hazardous chemical waste. This approach ensures the highest level of safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][3]
Step-by-Step Disposal and Handling Procedures
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a designated, leak-proof, and chemically compatible container.[2][4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6] Do not use abbreviations.
-
Keep the waste container securely closed except when adding waste.[2][4]
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1][4]
-
Ensure the storage area is away from incompatible materials. Acids and bases should be stored separately, and oxidizing agents should be kept apart from organic compounds.[4]
-
Use secondary containment for liquid waste to prevent spills.[2]
-
-
Disposal Request:
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste.
-
For containers that held acutely toxic chemicals (P-listed waste), triple-rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[3][7] As the specific toxicity classification of this compound is not defined, consulting with your EHS department for guidance on container disposal is the safest course of action.
-
Quantitative Data and Chemical Properties
While no quantitative data for disposal exists, the known chemical and physical properties of this compound are summarized below for reference.
| Property | Value | Source |
| Molecular Formula | C24H30O4 | [8][9] |
| Molecular Weight | 382.49 g/mol | [9] |
| CAS Number | 512-17-4 | [8] |
| Appearance | White powder | [10] |
| Storage Temperature | -20°C | [9][10] |
| Water Solubility | 0.023 mg/L @ 25 °C (estimated) | [11] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The standard protocol is to follow the general chemical waste disposal procedures outlined by regulatory bodies and institutional EHS departments.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. This compound | C24H30O4 | CID 15559239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. golexir.com [golexir.com]
- 11. This compound, 512-17-4 [thegoodscentscompany.com]
Personal protective equipment for handling Farnesiferol C
This guide provides crucial safety and logistical information for the handling and disposal of Farnesiferol C in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z87.1 standards to protect against potential splashes. A face shield is recommended when there is a higher risk of splashing.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A fully buttoned lab coat. | Disposable nitrile gloves provide adequate protection against a range of chemicals for short-term use.[2] A lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | Use a NIOSH-approved respirator if engineering controls are insufficient or if there is a risk of generating aerosols or dusts.[2] |
| Footwear | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound, from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Operational Plan for Disposal:
-
Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and bench paper, should be segregated into a designated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant, leak-proof container for all this compound waste. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[3][4]
This comprehensive guide is intended to provide essential safety information for handling this compound. Always consult your institution's specific safety protocols and perform a risk assessment before beginning any new experimental work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
